Product packaging for 1,2,4-Triazine, 5-phenyl-(Cat. No.:CAS No. 18162-28-2)

1,2,4-Triazine, 5-phenyl-

Cat. No.: B15482871
CAS No.: 18162-28-2
M. Wt: 157.17 g/mol
InChI Key: YWAPRIBNYCAJDI-UHFFFAOYSA-N
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Description

1,2,4-Triazine, 5-phenyl- is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Triazine, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Triazine, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3 B15482871 1,2,4-Triazine, 5-phenyl- CAS No. 18162-28-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18162-28-2

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5-phenyl-1,2,4-triazine

InChI

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-11-12-7-10-9/h1-7H

InChI Key

YWAPRIBNYCAJDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC=N2

Origin of Product

United States

Foundational & Exploratory

Synthesis of 5-Phenyl-1,2,4-Triazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. Among these, 5-phenyl-1,2,4-triazine derivatives have garnered significant attention due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these compounds, detailed experimental protocols, and a summary of their biological implications, particularly their interaction with key cellular signaling pathways.

Core Synthetic Strategies

The synthesis of the 5-phenyl-1,2,4-triazine core primarily relies on the cyclocondensation reaction between an α-dicarbonyl compound and an aminoguanidine derivative. This approach offers a versatile and efficient route to a variety of substituted 1,2,4-triazines.

A foundational method involves the reaction of phenylglyoxal with aminoguanidine to yield 3-amino-5-phenyl-1,2,4-triazine. This key intermediate can then be further modified to generate a library of derivatives. The general reaction scheme is depicted below:

Synthesis_of_3-amino-5-phenyl-1,2,4-triazine Phenylglyoxal Phenylglyoxal Intermediate Guanylhydrazone Intermediate Phenylglyoxal->Intermediate + Aminoguanidine Aminoguanidine Aminoguanidine Product 3-Amino-5-phenyl- 1,2,4-triazine Intermediate->Product Cyclization (-H2O)

Caption: General reaction scheme for the synthesis of 3-amino-5-phenyl-1,2,4-triazine.

Variations of this core synthesis allow for the introduction of different substituents at various positions of the triazine ring. For instance, using substituted phenylglyoxals or different aminoguanidine derivatives can yield a diverse range of compounds.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key 5-phenyl-1,2,4-triazine derivatives.

Protocol 1: Synthesis of 3-Amino-5-phenyl-1,2,4-triazine

This protocol is based on the classical cyclocondensation reaction.

Materials:

  • Phenylglyoxal monohydrate

  • Aminoguanidine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • A solution of aminoguanidine hydrochloride (1.11 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in water (20 mL) is prepared.

  • To this solution, a solution of phenylglyoxal monohydrate (1.52 g, 10 mmol) in ethanol (20 mL) is added dropwise with stirring.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 3-amino-5-phenyl-1,2,4-triazine.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3,5-Diphenyl-1,2,4-triazine

This protocol describes a common method for synthesizing 3,5-disubstituted 1,2,4-triazines.

Materials:

  • Benzil

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • A mixture of benzil (2.10 g, 10 mmol), semicarbazide hydrochloride (1.12 g, 10 mmol), and sodium acetate (0.82 g, 10 mmol) in 95% ethanol (50 mL) is heated under reflux for 8 hours.

  • The reaction mixture is then cooled, and the precipitated product is filtered.

  • The solid is washed with water and then recrystallized from ethanol to yield pure 3,5-diphenyl-1,2,4-triazine.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various 5-phenyl-1,2,4-triazine derivatives reported in the literature.

Table 1: Synthesis of 3-Amino-5-phenyl-1,2,4-triazine Derivatives

Starting MaterialsReaction ConditionsProductYield (%)Reference
Phenylglyoxal, Aminoguanidine HCl, NaOAcReflux in Ethanol/Water, 4-6h3-Amino-5-phenyl-1,2,4-triazine75-85[1]
4-Chlorophenylglyoxal, Aminoguanidine HCl, NaOAcReflux in Ethanol, 5h3-Amino-5-(4-chlorophenyl)-1,2,4-triazine82
Phenylglyoxal, N-Methylaminoguanidine HCl, NaOAcStirring in Ethanol at RT, 12h3-(Methylamino)-5-phenyl-1,2,4-triazine68

Table 2: Synthesis of 3,5-Disubstituted-1,2,4-triazine Derivatives

Starting MaterialsReaction ConditionsProductYield (%)Reference
Benzil, Semicarbazide HCl, NaOAcReflux in Ethanol, 8h3,5-Diphenyl-1,2,4-triazine90
Anisil, Semicarbazide HCl, NaOAcReflux in Ethanol, 10h3,5-Bis(4-methoxyphenyl)-1,2,4-triazine85
Benzil, ThiosemicarbazideReflux in Acetic Acid, 6h3-Thioxo-5,6-diphenyl-2,3-dihydro-1,2,4-triazine78

Biological Activity and Signaling Pathways

Derivatives of 5-phenyl-1,2,4-triazine have been investigated for a variety of biological activities, with a significant focus on their potential as anticancer agents. Several studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

One of the key signaling pathways implicated in the anticancer activity of 1,2,4-triazine derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and survival. Dysregulation of the MAPK pathway is a common feature in many cancers. Certain 1,2,4-triazine derivatives have been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK (Extracellular signal-regulated kinase), thereby disrupting the downstream signaling cascade that promotes cancer cell proliferation.

The following diagram illustrates the MAPK signaling pathway and the potential point of intervention for 5-phenyl-1,2,4-triazine derivatives.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors activates Triazine 5-Phenyl-1,2,4-Triazine Derivative Triazine->MEK inhibits phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MAPK signaling pathway and the inhibitory action of a 5-phenyl-1,2,4-triazine derivative.

This guide provides a foundational understanding of the synthesis and biological relevance of 5-phenyl-1,2,4-triazine derivatives. The provided protocols and data serve as a starting point for researchers to explore this promising class of compounds for potential therapeutic applications. Further research into the structure-activity relationships and optimization of these derivatives is crucial for the development of novel and effective drugs.

References

The Biological Versatility of 5-Phenyl-1,2,4-Triazine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-phenyl-1,2,4-triazine derivatives, providing researchers and drug development professionals with a comprehensive overview of this promising heterocyclic scaffold.

The 1,2,4-triazine ring system, particularly when substituted with a phenyl group at the 5-position, represents a privileged scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide consolidates the current understanding of the biological activity of 5-phenyl-1,2,4-triazine derivatives, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Derivatives of the 5-phenyl-1,2,4-triazine core have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Below is a summary of the in vitro anticancer activity of selected 5-phenyl-1,2,4-triazine and related diaryl-1,2,4-triazine derivatives against various cancer cell lines.

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference
1 3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][1][2][3]triazineColo205 (Colon)4[4]
2 1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1][2][3]triazine derivativeA549 (Lung)Selective Inhibition[4]
3a Symmetrical di-substituted phenylamino-s-triazineC26 (Colon)1.21[5]
2d Symmetrical di-substituted phenylamino-s-triazineC26 (Colon)0.38[5]
2d Symmetrical di-substituted phenylamino-s-triazineMCF7 (Breast)6.54[5]
3b Symmetrical di-substituted phenylamino-s-triazineMCF7 (Breast)6.19[5]
4f Imamine-1,3,5-triazine derivativeMDA-MB-231 (Breast)6.25[6]
4k Imamine-1,3,5-triazine derivativeMDA-MB-231 (Breast)8.18[6]
6b 1-(p-chlorophenyl)-4-thioxo-5-phenyl-triazino[2,1-a]-7,8-dihydro-1,2,4-triazine-8-oneHCT-116 (Colon) & HepG-2 (Liver)Significant Cytotoxicity[1][3]

Antimicrobial Activity

The 1,2,4-triazine scaffold is also a promising framework for the development of novel antimicrobial agents. Certain 5-phenyl-1,2,4-triazine derivatives have demonstrated inhibitory activity against a range of bacterial and fungal pathogens.

The following table summarizes the antimicrobial activity of representative 1,2,4-triazine derivatives, reported as Minimum Inhibitory Concentration (MIC) values.

Compound IDStructure/SubstitutionMicroorganismMIC (µg/mL)Reference
3 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-oneE. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalisSignificant Activity[2]
4 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dioneE. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalisSignificant Activity[2]
1b s-Triazine derivativeCandida albicans125[1]

Enzyme Inhibition

A key mechanism through which 5-phenyl-1,2,4-triazine compounds exert their biological effects is through the inhibition of specific enzymes. This targeted action makes them attractive candidates for the development of drugs with high specificity and reduced side effects.

The table below presents the enzyme inhibitory activity of selected triazine and related heterocyclic compounds.

Compound IDStructure/SubstitutionEnzymeIC50/KiReference
12d Methyl phenyl-substituted azinane triazoleAcetylcholinesterase (AChE)IC50 = 0.73 ± 0.54 µM[7]
12m Methyl phenyl-substituted azinane triazoleAcetylcholinesterase (AChE)IC50 = 0.038 ± 0.50 µM[7]
12d Methyl phenyl-substituted azinane triazoleButyrylcholinesterase (BChE)IC50 = 0.017 ± 0.53 µM[7]
12d Methyl phenyl-substituted azinane triazoleα-glucosidaseIC50 = 36.74 ± 1.24 µM[7]
12d Methyl phenyl-substituted azinane triazoleUreaseIC50 = 19.35 ± 1.28 µM[7]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, detailed experimental protocols for the key assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for the desired treatment period (e.g., 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_workflow MTT Assay Workflow A Plate Cells (1,000-100,000 cells/well) B Incubate (6-24 hours) A->B C Add Test Compounds (Serial Dilutions) B->C D Incubate (e.g., 72 hours) C->D E Add MTT Reagent (10 µL) D->E F Incubate (2-4 hours) E->F G Add Solubilization Reagent (100 µL) F->G H Incubate in Dark (2 hours) G->H I Read Absorbance (570 nm) H->I J Calculate IC50 I->J

MTT Assay Workflow Diagram.
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Microtiter Plate: Dispense 100 µL of the appropriate broth medium into all wells of a 96-well microtiter plate.[10]

  • Compound Dilution: Prepare a stock solution of the test compound. Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

G cluster_workflow Broth Microdilution Workflow A Prepare Broth in 96-well Plate B Serial Dilution of Test Compound A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate (16-20 hours) D->E F Observe for Growth E->F G Determine MIC F->G

Broth Microdilution Workflow Diagram.

Signaling Pathway Involvement

The biological activities of 5-phenyl-1,2,4-triazine derivatives are often linked to their ability to modulate intracellular signaling pathways. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cellular responses to stress, inflammation, and apoptosis, and it is a potential target for these compounds.[1][2][4]

The following diagram illustrates the core components of the p38 MAPK signaling pathway.

G extracellular Extracellular Stimuli (Stress, Cytokines) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk Activation mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk Phosphorylation p38 p38 MAPK mapkk->p38 Phosphorylation substrates Downstream Substrates (Transcription Factors, Kinases) p38->substrates Phosphorylation response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response

p38 MAPK Signaling Pathway.

References

1,2,4-triazine, 5-phenyl- mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the mechanism of action of 5-phenyl-1,2,4-triazine and its derivatives for researchers, scientists, and drug development professionals.

A significant mechanism of action for a class of 5-phenyl-1,2,4-triazine derivatives is the antagonism of the adenosine A2A receptor.[1][2][3][4] The adenosine A2A receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of immune responses and neuronal function.[5][6] Its antagonism has been identified as a potential therapeutic strategy for conditions such as Parkinson's disease.[1][4]

Quantitative Data: Receptor Binding Affinity

The binding affinity of 5-phenyl-1,2,4-triazine derivatives to the human adenosine A2A receptor has been quantified through radioligand binding assays. The data presented below is from a study by Congreve et al., which identified these compounds as potent A2A antagonists.[3] The parent compound, 5,6-diphenyl-1,2,4-triazin-3-amine, was found to be an antagonist of the receptor with a pKi of 6.93.[3] Further optimization of the 6-position of the triazine ring led to derivatives with improved potency.[3]

Compound IDR Group (at position 6)pKi
1 Phenyl6.93[3]
4g 2,6-Dimethylpyridin-4-yl8.13[3]
4h 2-Fluoro-6-methylpyridin-4-yl7.78[3]
4i 2,6-Difluoropyridin-4-yl7.61[3]
4j 2-Chloro-6-fluoropyridin-4-yl7.50[3]
4k 2-Methyl-6-(trifluoromethyl)pyridin-4-yl8.35[3]

Experimental Protocols

This protocol outlines the general steps for determining the binding affinity of test compounds to the human adenosine A2A receptor.

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the recombinant human adenosine A2A receptor.[2]

  • Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, pH 7.4.[2][7]

  • Radioligand: A specific radioligand for the A2A receptor, such as [3H]CGS21680 or [3H]NECA, is used at a concentration close to its Kd.[2][7]

  • Competition Binding: The assay is set up in a 96-well plate format. Each well contains the membrane preparation, the radioligand, and a range of concentrations of the test compound (5-phenyl-1,2,4-triazine derivative).[7][8]

  • Non-specific Binding: To determine non-specific binding, a high concentration of a known non-radioactive A2A receptor agonist or antagonist (e.g., 10 µM NECA) is added to a set of wells.[2][7]

  • Incubation: The plates are incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[2][7]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[2][8]

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[2][8]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.[8]

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

This protocol determines the functional antagonism of the A2A receptor by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.

  • Cell Culture: CHO or HEK293 cells expressing the human adenosine A2A receptor are cultured to an appropriate density in 384-well plates.[9][10]

  • Pre-incubation with Antagonist: The cells are pre-incubated with various concentrations of the 5-phenyl-1,2,4-triazine derivative for a defined period (e.g., 30 minutes) at 37°C.[10]

  • Agonist Stimulation: An A2A receptor agonist, such as NECA or adenosine, is added to the wells at a concentration that elicits a submaximal response (e.g., EC80) and incubated for another 30 minutes at 37°C.[9][10]

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[10][11]

  • Data Analysis: The ability of the antagonist to reduce the agonist-induced cAMP production is quantified, and an IC50 value is determined.

Signaling Pathway and Visualization

The adenosine A2A receptor is a Gs-alpha subunit-coupled GPCR.[5][6] Its activation by an agonist like adenosine initiates a signaling cascade that leads to an increase in intracellular cAMP.[5][12] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the CREB (cAMP response element-binding protein) transcription factor.[5][10] 5-phenyl-1,2,4-triazine derivatives, acting as antagonists, block the initial step of this pathway by preventing agonist binding to the receptor.

Adenosine_A2A_Signaling A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB pCREB pCREB Gene Gene Transcription pCREB->Gene promotes Adenosine Adenosine (Agonist) Adenosine->A2AR binds Antagonist 5-Phenyl-1,2,4-triazine (Antagonist) Antagonist->A2AR blocks

Adenosine A2A receptor signaling pathway and its antagonism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of 5-phenyl-1,2,4-triazine derivatives as adenosine A2A receptor antagonists.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase Synthesis Synthesis of 5-Phenyl-1,2,4-triazine Derivatives Primary_Screening Primary Screening (Radioligand Binding Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Binders) Primary_Screening->Hit_Identification Functional_Assay Functional Assay (cAMP Accumulation) Hit_Identification->Functional_Assay Selectivity_Screening Selectivity Screening (vs. other Adenosine Receptors) Functional_Assay->Selectivity_Screening Lead_Compound Lead Compound Selection Selectivity_Screening->Lead_Compound In_Vivo_PK In Vivo Pharmacokinetics Lead_Compound->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Parkinson's models) Lead_Compound->In_Vivo_Efficacy

References

Spectroscopic and Synthetic Data for 5-phenyl-1,2,4-triazine Remain Elusive in Publicly Available Chemical Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly accessible scientific databases and chemical literature has revealed a notable absence of detailed spectroscopic data and explicit experimental protocols for the synthesis of 5-phenyl-1,2,4-triazine. Despite extensive queries targeting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, as well as synthetic methodologies, no specific experimental records for this particular compound could be retrieved.

The scientific literature contains a wealth of information on various substituted 1,2,4-triazine and 1,3,5-triazine derivatives. For instance, detailed spectroscopic characterization is available for compounds such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine and numerous other analogues bearing different substituents on the triazine ring and the phenyl group. However, these substitutions significantly alter the chemical environment of the core structure, rendering their spectroscopic data inapplicable to the unsubstituted 5-phenyl-1,2,4-triazine.

Several general synthetic methods for the preparation of 1,2,4-triazine derivatives have been reported. These methods are valuable for the broader class of compounds but do not provide specific reaction conditions, workup procedures, or purification techniques tailored to the synthesis of 5-phenyl-1,2,4-triazine. The absence of such a dedicated protocol suggests that the synthesis of this specific compound may be challenging, or that its characterization has not been published in the readily accessible chemical literature.

Furthermore, searches for calculated or predicted spectroscopic data for 5-phenyl-1,2,4-triazine in computational chemistry databases also failed to yield any relevant results. This lack of theoretical data further underscores the scarcity of information on this particular molecule.

General Synthetic Approaches to 1,2,4-Triazines

While a specific protocol for 5-phenyl-1,2,4-triazine is unavailable, general methodologies for the synthesis of 1,2,4-triazines typically involve the condensation of 1,2-dicarbonyl compounds with amidrazones. For the synthesis of a 5-substituted-1,2,4-triazine, a plausible route could involve the reaction of a suitable glyoxal derivative with an appropriate amidrazone. The selection of starting materials and the optimization of reaction conditions would be critical for a successful synthesis.

General Spectroscopic Analysis Workflow

For the benefit of researchers who may successfully synthesize 5-phenyl-1,2,4-triazine, a general workflow for its spectroscopic characterization is outlined below. This workflow represents a standard approach for the structural elucidation of novel organic compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 5-phenyl-1,2,4-triazine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Structural Confirmation of 5-phenyl-1,2,4-triazine NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

A general workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Due to the lack of specific data for 5-phenyl-1,2,4-triazine, it is not possible to provide the requested tables of quantitative data or detailed experimental protocols at this time. The information presented here is intended to guide researchers in their efforts to synthesize and characterize this elusive compound.

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-1,2,4-Triazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the crystallographic analysis of 5-phenyl-1,2,4-triazine and its structurally related derivatives. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design and structure-activity relationship (SAR) studies. This document outlines the synthesis, experimental protocols for crystal structure determination, and detailed analysis of the crystallographic data for key derivatives of 5-phenyl-1,2,4-triazine.

Synthesis of 5-Phenyl-1,2,4-Triazine Derivatives

The synthesis of substituted 1,2,4-triazines is often achieved through the condensation of 1,2-dicarbonyl compounds with appropriate acid hydrazides.[1] A general synthetic pathway is illustrated below. The reaction of unsymmetrical 1,2-diketones can lead to a mixture of regioisomers, which may require separation by techniques such as supercritical fluid chromatography (SFC).[1]

For instance, the synthesis of 3-methylsulfanyl-5-phenyl-1,2,4-triazine involves the reaction of S-methylthiosemicarbazide iodohydrate with an appropriate precursor.[2][3] Similarly, 5,6-biaryl-1,2,4-triazine-3-amine derivatives can be synthesized starting from 5-phenyl-1,2,4-triazin-3-amine.[4][5]

Another common method involves the reaction of (3-pyridylcarbonyl)hydrazine with benzil in the presence of ammonium acetate and acetic acid, heated by microwave irradiation, to yield compounds like 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine.[6]

The synthesis of more complex derivatives, such as benzo[e][1][2][7]triazines, involves a multi-step process including the reduction of hydrazides followed by cyclodehydration and subsequent oxidative aromatization.[7]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of 5-phenyl-1,2,4-triazine derivatives is primarily accomplished through single-crystal X-ray diffraction. The general workflow for this process is outlined below.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Reduction Data Reduction & Absorption Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., PLATON) Structure_Refinement->Validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

2.1. Crystal Growth

Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the purified compound. For example, single crystals of 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine were obtained by recrystallization from ethanol at room temperature over three days.[6]

2.2. Data Collection

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. For 3-methylsulfanyl-5-phenyl-1,2,4-triazine, data were collected on a Bruker X8 APEX diffractometer using Mo Kα radiation.[2]

2.3. Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². Programs such as SHELXS97 for structure solution and SHELXL97 for refinement are commonly used.[2] Molecular graphics can be generated using software like ORTEP-3.[2]

Crystallographic Data of 5-Phenyl-1,2,4-Triazine Derivatives

The following tables summarize the crystallographic data for several derivatives of 5-phenyl-1,2,4-triazine.

Table 1: Crystal Data and Structure Refinement for 3-Methylsulfanyl-5-phenyl-1,2,4-triazine [2][3]

ParameterValue
Chemical FormulaC₁₀H₉N₃S
Formula Weight203.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7513 (3)
b (Å)12.9191 (5)
c (Å)9.8262 (3)
β (°)94.584 (2)
Volume (ų)980.85 (6)
Z4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Reflections Collected15588
Independent Reflections2859
R[F² > 2σ(F²)]0.037
wR(F²)0.110
Goodness-of-fit (S)1.10

Table 2: Crystal Data and Structure Refinement for 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine [6]

ParameterValue
Chemical FormulaC₂₀H₁₄N₄
Formula Weight-
Crystal System-
Space Group-
a (Å)-
b (Å)-
c (Å)-
β (°)-
Volume (ų)-
Z-
Radiation-
Temperature (K)-
Reflections Collected3770
Independent Reflections-
R[F² > 2σ(F²)]0.048
wR(F²)0.125
Goodness-of-fit (S)1.04

Table 3: Crystal Data for 6-Methyl-3-phenylbenzo[e][1][2][7]triazine and 8-Methyl-3-phenylbenzo[e][1][2][7]triazine [7]

Parameter6-Methyl Isomer (I)8-Methyl Isomer (II)
Chemical FormulaC₁₄H₁₁N₃C₁₄H₁₁N₃
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP2₁/c

Structural Analysis and Molecular Interactions

The crystal structures of 5-phenyl-1,2,4-triazine derivatives reveal important insights into their molecular conformation and intermolecular interactions.

In the case of 3-methylsulfanyl-5-phenyl-1,2,4-triazine, the dihedral angle between the triazine and phenyl rings is 11.77 (7)°.[2][3] The crystal packing is stabilized by π-π stacking interactions between the triazine and phenyl rings, with centroid-centroid distances of 3.7359 (3) Å and 3.7944 (4) Å, forming layers parallel to the bc plane.[2][3]

For 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, the dihedral angles between the triazine ring and the pyridine and two phenyl rings are 2.94 (2)°, 53.35 (2)°, and 50.43 (2)°, respectively.[6] The crystal structure is stabilized by intermolecular C—H···N hydrogen bonds and C—H···π interactions.[6]

The benzo[e][1][2][7]triazine derivatives feature planar heteroaromatic frameworks with extensive π-conjugation.[7] Their supramolecular structures are dominated by π–π stacking interactions, leading to one-dimensional columnar arrangements.[7]

The relationship between molecular structure and intermolecular interactions can be visualized as follows:

G cluster_molecular Molecular Structure cluster_crystal Crystal Packing A 5-Phenyl-1,2,4-Triazine Core B Substituents (e.g., -SCH3, -Ph, -CH3) A->B influences F van der Waals Forces A->F contributes to C Dihedral Angles B->C determines E Hydrogen Bonding B->E enables D π-π Stacking C->D governs

Caption: Relationship between molecular structure and crystal packing.

Conclusion

The crystal structure analysis of 5-phenyl-1,2,4-triazine derivatives provides invaluable information for understanding their chemical and physical properties. The detailed crystallographic data, including bond lengths, bond angles, and intermolecular interactions, are essential for researchers in medicinal chemistry and materials science. This guide has summarized the key synthetic methods, experimental protocols for X-ray crystallography, and a comparative analysis of the structural features of several important derivatives. This knowledge can be leveraged for the design of novel 1,2,4-triazine-based compounds with tailored biological activities and material properties.

References

The Ascendancy of 5-Phenyl-1,2,4-Triazine Analogs: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine nucleus, a six-membered heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Among its derivatives, 5-phenyl-1,2,4-triazine analogs have emerged as a particularly promising scaffold for the development of novel therapeutics targeting a range of diseases, from neurodegenerative disorders to cancer.[3][4] This technical guide provides an in-depth overview of the discovery, development, and experimental protocols associated with this important class of compounds.

Discovery and Therapeutic Potential

The journey of 5-phenyl-1,2,4-triazine analogs in drug discovery has been marked by their successful application as potent and selective modulators of various biological targets. A notable early success was the identification of 5,6-diphenyl-1,2,4-triazine-3-amine as an antagonist of the adenosine A2A receptor, a key target in the treatment of Parkinson's disease.[3] This discovery spurred further investigation into the structure-activity relationships (SAR) of this scaffold, leading to the development of highly potent and orally bioavailable drug candidates.[3]

Beyond their role as adenosine receptor antagonists, 5-phenyl-1,2,4-triazine derivatives have demonstrated efficacy as inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[5][6] Their ability to inhibit enzymes such as pyruvate dehydrogenase kinases (PDKs) and polo-like kinase 1 (PLK1) highlights their potential as anticancer agents.[5][6] Furthermore, these analogs have been explored for their activity against G-protein coupled receptor 84 (GPR84) and as potential treatments for triple-negative breast cancer through the degradation of eukaryotic elongation factor 2 kinase (eEF2K).[7][8] The broad spectrum of biological activities associated with the 5-phenyl-1,2,4-triazine core underscores its status as a "privileged scaffold" in medicinal chemistry.[7]

Structure-Activity Relationships (SAR)

The pharmacological activity of 5-phenyl-1,2,4-triazine analogs is intricately linked to the nature and position of substituents on the triazine and phenyl rings. Key SAR insights have been derived from extensive studies. For instance, in the context of adenosine A2A receptor antagonism, substitution at the 6-position of the triazine ring with various aryl groups has been shown to significantly influence potency and selectivity.[3] The exploration of different substituents on the 5-phenyl ring has also been crucial in optimizing activity and pharmacokinetic properties.[7][9]

For kinase inhibition, the substitution pattern often dictates the specific kinase targeted and the inhibitory potency. The introduction of specific functional groups can facilitate key interactions with amino acid residues within the ATP-binding pocket of the target kinase.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative 5-phenyl-1,2,4-triazine analogs and related derivatives from various studies.

Table 1: Adenosine A2A Receptor Antagonist Activity [3][10]

CompoundR Group (at C6)pKi
4aPhenyl6.93
4g2,6-Dimethylpyridin-4-ylNot Reported
4k2-Methyl-6-(trifluoromethyl)pyridin-4-ylNot Reported

Table 2: GPR84 Antagonist Activity [7]

Compound5-Position Substituent6-Position SubstituentpIC50
4PhenylPhenylModest Decrease
11ThiophenePhenylModest Decrease
52PhenylBenzoic acidNot Reported

Table 3: Anticancer Activity (NCI-60 Cell Line Screen) [4]

CompoundSubstituentsActivity
13a5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenylActive
13bVariedActive
13cVariedActive

Table 4: Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition [5]

CompoundIC50 (µM)
5i0.01 - 0.1
5k0.01 - 0.1
5l0.01 - 0.1
5w0.01 - 0.1
6h0.01 - 0.1
6j0.01 - 0.1
6s0.01 - 0.1

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel 5-phenyl-1,2,4-triazine analogs. The following protocols are based on established procedures.[3][10]

Synthesis of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine

A solution of 5-phenyl-1,2,4-triazin-3-amine (1.50 g, 8.70 mmol) in dimethylformamide (DMF, 15 mL) is cooled to -25 °C.[3][10] A solution of N-bromosuccinimide (4.50 g, 26.6 mmol) in DMF (10 mL) is then added dropwise.[3][10] The reaction mixture is allowed to warm gradually to room temperature and stirred overnight, with progress monitored by thin-layer chromatography (TLC).[3][10] Upon completion, the mixture is poured into a saturated sodium bicarbonate solution (50 mL) and extracted with diethyl ether (3 x 25 mL).[10] The combined organic layers are dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure.[3][10] The crude product is purified by gradient flash chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield 6-bromo-5-phenyl-1,2,4-triazin-3-amine.[3][10]

General Procedure for Suzuki Coupling to Synthesize 5,6-Diaryl-1,2,4-triazine-3-amine Derivatives

To a solution of 6-bromo-5-phenyl-1,2,4-triazin-3-amine (90 mg, 0.358 mmol) in dioxane (2.0 mL) is added the desired boronic acid or ester (e.g., 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 96 mg, 0.412 mmol) and potassium carbonate (K2CO3, 148 mg, 1.07 mmol).[3] Water (1.0 mL) is added, and the mixture is degassed.[3] Tetrakis(triphenylphosphine)palladium(0) (21 mg, 0.018 mmol) is then added, and the reaction is stirred in a sealed vessel at 150 °C for 2 hours.[3] After completion, the reaction is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).[3] The combined organic extracts are dried over Na2SO4 and concentrated in vacuo.[3] The crude product is purified by gradient flash chromatography with an eluent of ethyl acetate and hexanes.[3]

Signaling Pathways and Experimental Workflows

The biological effects of 5-phenyl-1,2,4-triazine analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental workflows used to study them is critical for drug development.

Adenosine A2A Receptor Antagonism Signaling Pathway

Adenosine_A2A_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor G_Protein Gs A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased inflammation) PKA->Cellular_Response Phosphorylates Targets Triazine_Analog 5-Phenyl-1,2,4-triazine Analog Triazine_Analog->A2A_Receptor Blocks

Caption: Adenosine A2A receptor antagonism by 5-phenyl-1,2,4-triazine analogs.

General Kinase Inhibition Workflow

Kinase_Inhibition_Workflow Start Start Compound_Synthesis Synthesize 5-Phenyl-1,2,4-triazine Analog Library Start->Compound_Synthesis Primary_Screening Primary Kinase Inhibition Assay Compound_Synthesis->Primary_Screening Hit_Identification Identify Hits (e.g., >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active SAR_Optimization Structure-Activity Relationship Optimization Hit_Identification->SAR_Optimization Inactive Dose_Response->SAR_Optimization SAR_Optimization->Compound_Synthesis Lead_Selection Select Lead Compound(s) SAR_Optimization->Lead_Selection Optimized In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Selection->In_Vivo_Studies End End In_Vivo_Studies->End

References

Unveiling the Bioactive Potential of 5-Phenyl-1,2,4-Triazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a preliminary investigation into the bioactivity of 5-phenyl-1,2,4-triazine derivatives. The core of this document focuses on the synthesis, anticancer, and antimicrobial properties of this class of compounds, presenting quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways and experimental workflows. The information compiled herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Core Bioactivities: Anticancer and Antimicrobial Potential

Derivatives of 5-phenyl-1,2,4-triazine have emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities. The primary areas of investigation have been their potential as anticancer and antimicrobial agents.

Anticancer Activity: Induction of Apoptosis

Multiple studies have highlighted the cytotoxic effects of 5-phenyl-1,2,4-triazine derivatives against various cancer cell lines. A key mechanism underlying this activity is the induction of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1][2][3]triazine sulfonamide derivatives, for instance, have been shown to initiate apoptosis through both pathways.[3] This is evidenced by the activation of caspase-8, a key initiator caspase in the extrinsic pathway.[3]

Furthermore, studies on 5,6-diaryl-1,2,4-triazine hybrids have demonstrated their ability to induce apoptosis in cancer cells by decreasing the mitochondrial membrane potential.[1] This event is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria. Mechanistic studies have revealed that these compounds can modulate the expression of key apoptosis-regulating proteins. Specifically, they have been observed to upregulate the expression of pro-apoptotic proteins such as Bax, cleaved caspase-9, cleaved caspase-3, and cleaved PARP, while downregulating the expression of anti-apoptotic proteins like Bcl-xl and Bcl-2.[1]

The table below summarizes the in vitro anticancer activity of selected 5,6-diphenyl-1,2,4-triazine derivatives.

Compound IDCancer Cell LineIC50 (µM)
11E MGC-803 (Gastric Cancer)Not specified in abstract, but potent
EC-109 (Esophageal Cancer)Not specified in abstract, but potent
PC-3 (Prostate Cancer)Not specified in abstract, but potent

Note: The specific IC50 values for compound 11E were not detailed in the abstract, but it was highlighted as the most potent derivative in the study.[1]

Antimicrobial Activity

The 1,2,4-triazine nucleus is also a key pharmacophore in the development of antimicrobial agents. While specific quantitative data for a broad range of 5-phenyl-1,2,4-triazine derivatives is an area of ongoing research, the general class of 1,2,4-triazines has shown activity against various bacterial and fungal strains.[4] The antimicrobial potential of newly synthesized heterocyclic systems is often evaluated to identify novel therapeutic options.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 5-phenyl-1,2,4-triazine derivatives.

Synthesis of 5,6-diaryl-1,2,4-triazine Derivatives

A general method for the synthesis of 5,6-diaryl-1,2,4-triazine derivatives involves a molecular hybridization strategy. While specific reaction conditions can vary, a common approach is the condensation of a 1,2-dicarbonyl compound with an appropriate amidrazone or a related nitrogen-containing nucleophile. For instance, 5,6-diaryl-1,2,4-triazines can be synthesized from the corresponding benzil derivatives.[6] Further modifications, such as the introduction of a 1,2,3-triazole linker, can be achieved through subsequent reaction steps.[1]

In Vitro Anticancer Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-phenyl-1,2,4-triazine derivatives) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.

Principle: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental designs involved in the study of 5-phenyl-1,2,4-triazine derivatives, the following diagrams have been generated using the DOT language.

Signaling Pathway: Induction of Apoptosis

The following diagram illustrates the key events in the intrinsic and extrinsic apoptotic pathways that can be triggered by bioactive 5-phenyl-1,2,4-triazine derivatives.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Executioner Caspases (3, 7) Executioner Caspases (3, 7) Caspase-8 Activation->Executioner Caspases (3, 7) Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation->Mitochondrion Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases (3, 7) 5-Phenyl-1,2,4-Triazine Derivative 5-Phenyl-1,2,4-Triazine Derivative 5-Phenyl-1,2,4-Triazine Derivative->Death Receptors Activates 5-Phenyl-1,2,4-Triazine Derivative->Bax/Bcl-2 Regulation Modulates Apoptosis Apoptosis Executioner Caspases (3, 7)->Apoptosis Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Compound Library Compound Library Purification & Characterization->Compound Library Anticancer Screening Anticancer Screening Compound Library->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Compound Library->Antimicrobial Screening Data Analysis Data Analysis Anticancer Screening->Data Analysis Antimicrobial Screening->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

References

Theoretical and Computational Approaches in the Study of 5-Phenyl-1,2,4-Triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenyl-1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have garnered significant interest for their potential as anticancer, antidepressant, antiviral, and anti-inflammatory agents.[1][2][3] The exploration of this chemical space has been significantly accelerated by the integration of theoretical and computational methodologies with traditional synthetic and pharmacological studies. This technical guide provides an in-depth overview of the key computational and experimental protocols employed in the investigation of 5-phenyl-1,2,4-triazine and its analogs, with a focus on providing actionable insights for researchers in drug discovery and development.

Computational Studies

Computational chemistry offers powerful tools to predict the properties, behavior, and interactions of 5-phenyl-1,2,4-triazine derivatives, thereby guiding the design of new and more potent therapeutic agents. The primary computational methods employed are Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[4] It provides valuable insights into molecular geometry, reactivity, and spectroscopic properties.

  • Structure Optimization: The initial 3D structure of the 5-phenyl-1,2,4-triazine derivative is built using molecular modeling software. The geometry is then optimized to find the lowest energy conformation. A common level of theory used for this is the B3LYP functional with a 6-311+G* basis set.[4]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Quantum Chemical Descriptors: A range of electronic properties are calculated, which are crucial for understanding the molecule's reactivity and for use as descriptors in QSAR studies. These include:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental to understanding chemical reactivity and the ability of the molecule to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.[5]

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. This is critical for understanding potential intermolecular interactions.

    • Other Descriptors: Additional descriptors such as heat of formation, steric energy, total energy, absolute hardness, and electronegativity can also be calculated.

  • Analysis of Results: The calculated descriptors are analyzed to predict the molecule's reactivity, stability, and potential interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds before their synthesis.

G A Dataset Collection B Molecular Descriptor Calculation A->B Quantum Chemical, Topological, etc. C Model Development B->C MLR, PLS, etc. D Model Validation C->D Internal & External Validation E Prediction of New Compounds D->E Predictive Power Assessment

A generalized workflow for a QSAR study.
  • Data Set Preparation: A dataset of 5-phenyl-1,2,4-triazine derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled. The activities are typically converted to a logarithmic scale (e.g., pIC50). The dataset is then divided into a training set for model generation and a test set for model validation.[6]

  • Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the dataset. These can include quantum chemical descriptors from DFT calculations, as well as topological, and physicochemical descriptors.

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., cross-validation) and external validation (using the test set). Key statistical parameters include the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive R² (pred_R²).[2]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of the 5-phenyl-1,2,4-triazine derivative is prepared, often by energy minimization using a force field.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Schrödinger) is used to explore the conformational space of the ligand within the active site and to score the different binding poses based on a scoring function. The pose with the most favorable binding energy is considered the most likely binding mode.

  • Analysis of Results: The predicted binding pose is visualized to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

Experimental Studies

Experimental validation is crucial to confirm the predictions from computational studies and to fully characterize the properties of 5-phenyl-1,2,4-triazine derivatives.

Synthesis

The synthesis of 5-phenyl-1,2,4-triazine derivatives often involves the condensation of α-dicarbonyl compounds with amidrazones.[1]

  • Reactant Preparation: A solution or suspension of an appropriate aryl glyoxal hydrate is prepared in a suitable solvent, such as ethanol, and cooled.

  • Condensation Reaction: A cooled solution of an aryl amidrazone is added portion-wise to the glyoxal solution, maintaining a low temperature (e.g., 0-5 °C).

  • Reaction Monitoring and Workup: The reaction mixture is typically stirred for an extended period (24-48 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Purification and Characterization: The resulting precipitate is filtered and purified, often by recrystallization. The structure of the synthesized compound is then confirmed using spectroscopic techniques.[1]

G A Reactant Preparation B Condensation Reaction A->B Controlled Temperature C Purification B->C Filtration & Recrystallization D Spectroscopic Characterization C->D NMR, IR, Mass Spectrometry

A generalized workflow for the synthesis and characterization of 5-phenyl-1,2,4-triazines.
Spectroscopic Characterization

The synthesized compounds are characterized using a suite of spectroscopic methods to confirm their chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This is essential for confirming the connectivity of the atoms.[7][8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[8]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative 5-phenyl-1,2,4-triazine derivatives from various studies.

Table 1: Biological Activity Data
CompoundTargetActivity (IC₅₀)Reference
Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamide (R: 5)MAO-A0.12 µM[10]
Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamide (R: 9)MAO-A0.30 µM[10]
7g (s-triazine derivative)MMP-100.205 µM[3]
7g (s-triazine derivative)MMP-130.275 µM[3]
7a (s-triazine derivative)HCT-116 cells0.87 ± 0.22 nM[3]
7g (s-triazine derivative)HCT-116 cells1.41 ± 0.18 nM[3]
Compound 11 (1,3,5-triazine derivative)SW480 cells5.85 µM[11][12]
Table 2: Molecular Docking and QSAR Data
Compound/ModelTarget/StudyBinding Energy (kcal/mol) / q²Reference
Triazine analoguesp38 MAP kinase-8.34 to -9.03-
QSAR model for triazine derivativesDihydrofolate reductase- / 0.7886240.971913
3D-QSAR (CoMFA)h-DAAO inhibitors- / 0.6130.966[2][6]
3D-QSAR (CoMSIA)h-DAAO inhibitors- / 0.6690.985[2][6]
Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamide (R: 5)MAO-A-10.7-[10]
Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamide (R: 9)MAO-A-10.4-[10]
Table 3: DFT Calculated Quantum Chemical Descriptors
DescriptorValueMethodReference
Energy Gap (Eg)2.947 eVB3LYP/6-311+G(d,p)[4]
HOMO EnergyVaries with derivativeB3LYP/6-31G(d,p)[13]
LUMO EnergyVaries with derivativeB3LYP/6-31G(d,p)[13]

Conclusion

The integration of theoretical and computational studies with experimental work has proven to be a highly effective strategy for the discovery and development of novel 5-phenyl-1,2,4-triazine derivatives with therapeutic potential. DFT calculations provide fundamental insights into the electronic properties of these molecules, while QSAR and molecular docking guide the design of compounds with enhanced biological activity. This technical guide has outlined the core methodologies and provided a summary of key quantitative data to aid researchers in this exciting field. The continued application of these integrated approaches holds great promise for the future development of 5-phenyl-1,2,4-triazine-based drugs.

References

Methodological & Application

Application Notes and Protocols for 5-Phenyl-1,2,4-Triazine Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the evaluation of 5-phenyl-1,2,4-triazine derivatives as potential anticancer agents. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic and antitumor activities through various mechanisms of action.[1][2][3][4][5] This document outlines the methodologies for assessing their efficacy in vitro.

Overview of Anticancer Activity

Derivatives of the 1,2,4-triazine core have shown promising activity against a wide range of cancer cell lines. Their mechanisms of action are diverse and dependent on the specific substitutions on the triazine ring. Reported mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes involved in cancer progression, such as protein kinases and topoisomerase II.[5][6][7] For instance, certain 1,2,4-triazine derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways and can modulate the activity of proteins like mTOR and caspases.[6]

The following sections provide quantitative data on the anticancer activity of various 1,2,4-triazine and related triazine derivatives, along with detailed protocols for their evaluation.

Data Presentation: In Vitro Anticancer Activity of Triazine Derivatives

The following tables summarize the cytotoxic activity of various 1,2,4-triazine and 1,3,5-triazine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 1,2,4-Triazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
MM131DLD-1 (Colon)3.4[6]
MM131HT-29 (Colon)3.9[6]
3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][1][2][8]triazineColo205 (Colorectal)4[9]
5i (indole hybrid)PSN-1 (Pancreatic)Not specified, but potent PDK1 inhibitor[10]
5k (indole hybrid)PSN-1 (Pancreatic)Not specified, but potent PDK1 inhibitor[10]
5l (indole hybrid)PSN-1 (Pancreatic)Not specified, but potent PDK1 inhibitor[10]
14 A549 (Lung)5.15[11]
14 MCF-7 (Breast)6.37[11]
14 HCT116 (Colon)8.44[11]
14 HepG2 (Liver)6.23[11]
4c (triazinone derivative)MCF-7 (Breast)Potent, ~6-fold higher than podophyllotoxin[7]
5e (triazinone derivative)MCF-7 (Breast)Potent, ~6-fold higher than podophyllotoxin[7]
7c (triazinone derivative)MCF-7 (Breast)Potent, ~6-fold higher than podophyllotoxin[7]

Table 2: Cytotoxicity of 1,3,5-Triazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4f MDA-MB-231 (Breast)6.25[12]
4k MDA-MB-231 (Breast)8.18[12]
3b MCF-7 (Breast)6.19[13]
2d MCF-7 (Breast)6.54[13]
2d C26 (Colon)0.38[13]
3a C26 (Colon)1.21[13]
2e C26 (Colon)8.28[13]
1d MCF-7 (Breast)0.2[13]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the anticancer activity of 5-phenyl-1,2,4-triazine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, DLD-1, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (5-phenyl-1,2,4-triazine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the cells with the compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on the cell cycle progression.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 or other desired concentrations for 24 hours.[6]

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C overnight.[6]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by 1,2,4-triazine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 5-Phenyl-1,2,4-Triazine Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle Active Compounds apoptosis Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis Active Compounds protein_analysis Protein Expression Analysis (e.g., Western Blot) apoptosis->protein_analysis Confirm Mechanism

Caption: Experimental workflow for anticancer drug screening.

apoptosis_pathway cluster_pathway Apoptotic Signaling compound 1,2,4-Triazine Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 caspase37 Caspase-3/7 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by triazines.

References

Application Notes and Protocols: 5-Phenyl-1,2,4-triazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of the 5-phenyl-1,2,4-triazine scaffold in medicinal chemistry. This versatile heterocyclic core has been extensively explored for the development of novel therapeutic agents targeting a range of diseases, including cancer, neurological disorders, and inflammatory conditions. The following sections detail the key biological activities, present quantitative data for representative compounds, provide detailed experimental protocols for their synthesis and evaluation, and visualize the associated signaling pathways.

Anticancer Activity

The 5-phenyl-1,2,4-triazine moiety is a prominent feature in a variety of compounds demonstrating potent anticancer activity. These derivatives have been shown to exert their effects through the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and by inducing apoptosis in cancer cells.

Quantitative Data: Anticancer Activity
Compound IDTarget/Cell LineActivity (IC₅₀/Ki)Reference
Compound 1 VEGFR-2 KinaseIC₅₀ = 0.02 µM
Compound 2 MCF-7 (Breast Cancer)IC₅₀ = 5.85 µM[1]
Compound 3 HCT-116 (Colon Cancer)IC₅₀ = 3.64 µM[1]
Compound 4 K-562 (Leukemia)Not specified[2]
Compound 5 A549 (Lung Cancer)Not specified[3]
Compound 6b HCT-116 (Colon Cancer)Significantly greater cytotoxic effect than other tested compounds[4]
Compound 7c MCF-7 (Breast Cancer)Potent anticancer activity[5]
Compound 11 SW620 (Colorectal Cancer)IC₅₀ = 5.85 µM[1]
Signaling Pathway: VEGFR-2 Inhibition

5-phenyl-1,2,4-triazine derivatives have been identified as inhibitors of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its autophosphorylation and the subsequent downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Triazine 5-Phenyl-1,2,4-triazine Derivative Triazine->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition.
Experimental Protocols

Synthesis of 2-(amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one (Anticancer Precursor) [4]

  • Fusion Reaction: Take 0.01 mole of N-benzoyl glycine and 0.01 mole of thiosemicarbazide in a 100 mL round-bottom flask.

  • Heat the mixture on a hot plate at 130-140°C for 1-1.5 hours.

  • Reflux: Add 30 mL of methanol to the reaction mixture and reflux for 3 hours.

  • Isolation: Cool the reaction mixture. The solid product will precipitate.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

In Vitro Anticancer Activity Assay (MTT Assay) [1]

  • Cell Seeding: Seed cancer cells (e.g., SW620, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-phenyl-1,2,4-triazine derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antidepressant Activity

Derivatives of 5-phenyl-1,2,4-triazine have been investigated as potential antidepressant agents, primarily through their inhibitory activity against monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are implicated in the pathophysiology of depression.

Quantitative Data: MAO-A Inhibition
Compound IDTargetActivity (IC₅₀)Reference
Compound R:5 MAO-A0.12 µM[6]
Compound R:9 MAO-A0.30 µM[6]
Signaling Pathway: MAO-A Inhibition

By inhibiting MAO-A, 5-phenyl-1,2,4-triazine derivatives increase the levels of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms.

MAOA_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin Norepinephrine Dopamine MAOA MAO-A Monoamines->MAOA Degradation by Synaptic_Monoamines Increased Monoamines Monoamines->Synaptic_Monoamines Increased Availability Metabolites Inactive Metabolites MAOA->Metabolites Triazine 5-Phenyl-1,2,4-triazine Derivative Triazine->MAOA Inhibits Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binds to Signal Enhanced Neurotransmission Receptors->Signal

Mechanism of MAO-A Inhibition.
Experimental Protocols

General Synthesis of Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl)benzamides [6]

  • Starting Material: Begin with 5,6-diphenyl-1,2,4-triazin-3-amine.

  • Acylation: React the starting amine with a substituted benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or THF).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

MAO-A Inhibition Assay [7][8]

  • Enzyme Preparation: Use a source of MAO-A, such as rat brain mitochondria or recombinant human MAO-A.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time (e.g., 15 minutes) at 37°C in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Substrate Addition: Initiate the reaction by adding a substrate for MAO-A, such as kynuramine or p-tyramine.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 20-30 minutes) by adding a stop solution (e.g., perchloric acid).

  • Product Detection: Measure the formation of the product. For kynuramine, the product (4-hydroxyquinoline) can be measured fluorometrically. For p-tyramine, the production of H₂O₂ can be coupled to a fluorescent probe.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Adenosine A₂A Receptor Antagonism

5-Phenyl-1,2,4-triazine derivatives have emerged as potent and selective antagonists of the adenosine A₂A receptor.[9][10] This G-protein coupled receptor is a promising target for the treatment of Parkinson's disease and other neurodegenerative disorders. Antagonism of the A₂A receptor can potentiate dopaminergic neurotransmission in the brain.

Quantitative Data: Adenosine A₂A Receptor Antagonism
Compound IDTargetActivity (pKi)Reference
Compound 1 (4a) Adenosine A₂A Receptor6.93[9]
Compound 4g Adenosine A₂A Receptor8.12[9]
Compound 4k Adenosine A₂A Receptor8.51[9]
Signaling Pathway: Adenosine A₂A Receptor Antagonism

In the basal ganglia, adenosine A₂A receptors are co-localized with dopamine D₂ receptors on striatopallidal medium spiny neurons. Activation of A₂A receptors by adenosine inhibits D₂ receptor function. By blocking the A₂A receptor, 5-phenyl-1,2,4-triazine antagonists can disinhibit D₂ receptor signaling, leading to improved motor control in conditions like Parkinson's disease.

A2A_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuron Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A₂A Receptor Adenosine->A2AR Activates Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Activates AC Adenylyl Cyclase A2AR->AC Inhibits D₂R signaling via Motor_Control Improved Motor Control D2R->Motor_Control Promotes Triazine 5-Phenyl-1,2,4-triazine Antagonist Triazine->A2AR Blocks cAMP ↓ cAMP PKA ↓ PKA

Adenosine A₂A Receptor Antagonism.
Experimental Protocols

Synthesis of 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine (4g) [9][10]

  • Bromination: Treat 5-phenyl-1,2,4-triazin-3-amine with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 6-bromo-5-phenyl-1,2,4-triazin-3-amine.

  • Suzuki Coupling: In a sealed vessel, combine 6-bromo-5-phenyl-1,2,4-triazin-3-amine, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and potassium carbonate in a mixture of dioxane and water.

  • Catalyst Addition: Degas the mixture and add tetrakis(triphenylphosphine)palladium(0) as a catalyst.

  • Heating: Stir the reaction mixture at 150°C for 2 hours.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Dry the combined organic extracts over sodium sulfate, concentrate, and purify the crude product by flash chromatography.

Adenosine A₂A Receptor Binding Assay [11][12]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A₂A receptor (e.g., HEK293 cells).

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • Radioligand: Use a suitable radioligand, such as [³H]CGS21680 or [³H]ZM241385.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value of the test compound from the competition binding curve.

References

Application Notes and Protocols: 5-phenyl-1,2,4-triazine Derivatives as Adenosine A2A Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of 5-phenyl-1,2,4-triazine derivatives as potent and selective antagonists of the adenosine A2A receptor. The detailed protocols and data presented herein are intended to guide researchers in the development and evaluation of this promising class of compounds for potential therapeutic applications, particularly in the context of neurodegenerative disorders like Parkinson's disease.

Introduction

The adenosine A2A receptor, a G protein-coupled receptor (GPCR), is a key modulator of dopaminergic neurotransmission in the basal ganglia. Its antagonism has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease.[1][2] The 5-phenyl-1,2,4-triazine scaffold has been identified as a promising starting point for the development of potent, selective, and orally bioavailable A2A receptor antagonists.[1][3] Structure-based drug design has facilitated the optimization of this series, leading to compounds that bind deeply within the orthosteric binding site of the receptor.[1][3]

Signaling Pathway of Adenosine A2A Receptor Antagonism

The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately counteracts the effects of dopamine D2 receptor activation in the striatum.[4][5] Antagonists of the A2A receptor block this pathway, thereby potentiating dopaminergic signaling, which is beneficial in conditions of dopamine deficiency such as Parkinson's disease.[2][4]

A2A_Signaling_Pathway cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A2AR Activates Antagonist 5-phenyl-1,2,4-triazine Derivative (Antagonist) Antagonist->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Opposes D2 Receptor Function) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Adenosine A2A Receptor Signaling Pathway and Antagonist Action.

Quantitative Data Summary

The following tables summarize the structure-activity relationship and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a series of 5-phenyl-1,2,4-triazine derivatives.

Table 1: Structure-Activity Relationship (SAR) of 5-phenyl-1,2,4-triazine Derivatives [2]

Compound IDR1 (at position 6)A2A pKiA1 pKiLigand Efficiency
4aPhenyl6.93<5.00.39
4e3,5-Difluorophenyl7.85<5.00.41
4g2,6-Dimethylpyridin-4-yl8.165.10.45
4k2-Methyl-6-(trifluoromethyl)pyridin-4-yl8.876.00.44

Table 2: In Vitro ADME Properties of Selected Derivatives [2]

Compound IDRLM (min)PPB (%)Kinetic Solubility (µM)
4a>6099.4120
4e>6099.160
4g>6098.2150
4k>6096.9110

RLM: Rat Liver Microsome half-life; PPB: Rat Plasma Protein Binding

Experimental Protocols

General Synthetic Procedure for 5,6-Diaryl-1,2,4-triazin-3-amine Derivatives

This protocol describes a typical Suzuki coupling reaction for the synthesis of 5,6-diaryl-1,2,4-triazin-3-amine derivatives.[3]

Synthesis_Workflow Start Start: 6-Bromo-5-phenyl-1,2,4-triazin-3-amine Reagents Add Arylboronic Acid/Ester, K2CO3, and Dioxane/Water Start->Reagents Degas Degas the Mixture Reagents->Degas Catalyst Add Pd(PPh3)4 Catalyst Degas->Catalyst Heat Heat in a Sealed Vessel (e.g., 150 °C for 2h) Catalyst->Heat Workup Aqueous Workup and Extraction with Ethyl Acetate Heat->Workup Purification Purify by Flash Chromatography Workup->Purification Product Final Product: 5,6-Diaryl-1,2,4-triazin-3-amine Purification->Product

Caption: General Suzuki Coupling Workflow for Synthesis.

Materials:

  • 6-Bromo-5-phenyl-1,2,4-triazin-3-amine

  • Appropriate arylboronic acid or ester (e.g., 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine for compound 4g)[3]

  • Potassium carbonate (K2CO3)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Dioxane

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromo-5-phenyl-1,2,4-triazin-3-amine in dioxane, add the arylboronic acid or ester and potassium carbonate.[3]

  • Add water to the mixture and degas the solution.[3]

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.[3]

  • Seal the reaction vessel and heat the mixture (e.g., at 150 °C for 2 hours).[3]

  • After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.[3]

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash chromatography on silica gel to obtain the desired 5,6-diaryl-1,2,4-triazin-3-amine derivative.[3]

Radioligand Binding Assay for Adenosine A2A Receptor

This protocol outlines a method to determine the binding affinity (Ki) of the synthesized compounds for the human adenosine A2A receptor.

Materials:

  • HEK293 cells stably expressing the human adenosine A2A receptor

  • [3H]ZM241385 (radioligand)

  • Test compounds (5-phenyl-1,2,4-triazine derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase)

  • Non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the human A2A receptor.

  • In a 96-well plate, add the cell membranes, [3H]ZM241385 at a concentration near its Kd, and varying concentrations of the test compound.

  • For determining non-specific binding, add a saturating concentration of a non-labeled A2A antagonist instead of the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Haloperidol-Induced Catalepsy

This protocol describes an in vivo efficacy study in rats to assess the potential of the A2A antagonists to reverse catalepsy, a model relevant to Parkinson's disease.[2][6]

Catalepsy_Study_Workflow Start Start: Sprague-Dawley Rats Haloperidol Administer Haloperidol (i.p.) to Induce Catalepsy Start->Haloperidol Wait1 Wait 30 minutes Haloperidol->Wait1 Treatment Administer Test Compound (p.o.) or Vehicle Control Wait1->Treatment Wait2 Wait 60 minutes Treatment->Wait2 Measure Measure Catalepsy Score Wait2->Measure Analysis Analyze and Compare Catalepsy Scores between Groups Measure->Analysis End End of Experiment Analysis->End

Caption: Workflow for Haloperidol-Induced Catalepsy Study in Rats.

Animals:

  • Male Sprague-Dawley rats (200-250 g)[6]

Materials:

  • Haloperidol solution

  • Test compound (e.g., compound 4k) formulated for oral administration[2]

  • Vehicle control

  • Catalepsy scoring apparatus (e.g., a horizontal bar)

Procedure:

  • Acclimatize the rats to the experimental conditions.

  • Induce catalepsy by intraperitoneal (i.p.) injection of haloperidol (e.g., 0.82 mg/kg).[6]

  • After 30 minutes, administer the test compound orally (p.o.) at various doses (e.g., 0.3 - 3 mg/kg for compound 4k) or the vehicle control to different groups of rats.[6]

  • At 60 minutes post-treatment, measure the cataleptic state of each rat.[6] A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time until the rat removes its paws is recorded.

  • Score the catalepsy based on the time the rat maintains the imposed posture.

  • Compare the catalepsy scores between the vehicle-treated and compound-treated groups to determine the efficacy of the A2A antagonist in reversing haloperidol-induced catalepsy.

Conclusion

The 5-phenyl-1,2,4-triazine derivatives represent a compelling class of adenosine A2A receptor antagonists with desirable pharmacological properties. The provided data and protocols offer a framework for the synthesis, characterization, and in vivo evaluation of these compounds. Further optimization of this scaffold could lead to the development of novel therapeutics for Parkinson's disease and other neurological disorders.

References

Application Notes and Protocols: Suzuki Cross-Coupling of 5-Aryl-1,2,4-triazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki cross-coupling reaction to synthesize 5,5'-diaryl-1,2,4-triazines. The 1,2,4-triazine core is a significant scaffold in medicinal chemistry, and efficient methods for its derivatization are crucial for the development of novel therapeutic agents. The following protocol is based on established methodologies for the Suzuki coupling of structurally similar nitrogen-containing heterocycles, particularly imidazo[1,2-b][1][2][3]triazines and 1,2,4-benzotriazine 1-oxides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4][5] This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl-aryl structures. The 1,2,4-triazine moiety is an electron-deficient heterocycle that can be challenging to functionalize using classical cross-coupling methods due to potential catalyst inhibition by the nitrogen atoms.[6] However, with the appropriate choice of catalyst, ligand, and base, the Suzuki reaction can be a powerful tool for the arylation of the 1,2,4-triazine ring system. This protocol details a generalized procedure for the coupling of a 5-halo-1,2,4-triazine with an arylboronic acid to yield the corresponding 5-aryl-1,2,4-triazine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki cross-coupling of various nitrogen-containing heterocycles, which serve as a basis for the recommended protocol for 5-phenyl-1,2,4-triazine derivatives.

EntryHeterocyclic SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Imidazo[1,2-b][1][2][3]triazine derivativeBiaryl bromidePd(OAc)₂ (1.5)PPh₃ (1.5)KOAcDMAc130486[1]
23-Chloro-1,2,4-benzotriazine 1-oxide4-Cyanophenylboronic acidPd(OAc)₂ (5)PCy₃ (10)K₃PO₄Toluene1102465[7]
33-Chloro-1,2,4-benzotriazine 1-oxideCyclopropylboronic acidPd(OAc)₂ (5)PCy₃ (10)K₃PO₄Toluene1102472[7]
43-Bromo-1,2,4-benzotriazine 1-oxide4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (5)SPhos (10)Cs₂CO₃Toluene/H₂O1102485[7]

Experimental Protocols

General Protocol for the Suzuki Cross-Coupling of a 5-Halo-3-phenyl-1,2,4-triazine with an Arylboronic Acid

This protocol is adapted from the successful arylation of an imidazo[1,2-b][1][2][3]triazine derivative.[1]

Materials:

  • 5-Halo-3-phenyl-1,2,4-triazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium acetate (KOAc) (2.5 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-halo-3-phenyl-1,2,4-triazine (1.0 equiv), arylboronic acid (1.2 equiv), potassium acetate (2.5 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add anhydrous DMAc via syringe. The volume should be sufficient to dissolve the reactants and create a stirrable slurry (typically a 0.1 to 0.5 M solution with respect to the limiting reagent).

  • Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-phenyl-5-aryl-1,2,4-triazine.

Note on Reagent Selection:

  • Halide: The reactivity of the 5-halo-1,2,4-triazine generally follows the trend I > Br > Cl.[8] Bromo derivatives often provide a good balance of reactivity and stability.

  • Catalyst and Ligand: While Pd(OAc)₂/PPh₃ is a common and effective system, other catalyst/ligand combinations such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in conjunction with a palladium source like Pd₂(dba)₃ may offer improved yields, especially for less reactive substrates.[6][7]

  • Base: The choice of base is critical. Inorganic bases like K₃PO₄, Cs₂CO₃, and KOAc are commonly used. The base not only facilitates the transmetalation step but also neutralizes the acid generated during the reaction.[7]

Mandatory Visualization

Suzuki_Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 5-Halo-3-phenyl-1,2,4-triazine Arylboronic Acid Base (e.g., KOAc) Heating Heat to 130 °C under N₂ atmosphere Reactants->Heating Catalyst Pd(OAc)₂ PPh₃ Catalyst->Heating Solvent Anhydrous DMAc Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool & Quench (Water/EtOAc) Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 5-Aryl-3-phenyl-1,2,4-triazine Purification->Product

Caption: Experimental workflow for the Suzuki cross-coupling of 5-halo-3-phenyl-1,2,4-triazine.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Aryl-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Aryl_Boronate Ar'-B(OR)₂ Base Base PdII_Diaryl->Pd0 Product Aryl-Ar' PdII_Diaryl->Product RedElim Reductive Elimination Aryl_Halide Aryl-X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for In Vitro Evaluation of 5-Phenyl-1,2,4-Triazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of the cytotoxicity of 5-phenyl-1,2,4-triazine derivatives. These compounds are a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. Many derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation across various cell lines.[1][2][3]

These notes offer a comprehensive guide to assessing the cytotoxic effects of novel 5-phenyl-1,2,4-triazine compounds, including standardized protocols for key assays and data presentation guidelines.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a critical metric. Below are tables with representative data for hypothetical 5-phenyl-1,2,4-triazine derivatives based on published studies.[4][5]

Table 1: Cytotoxicity of 5-Phenyl-1,2,4-Triazine Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
PTP-1MCF-7 (Breast)8.5
PTP-1A549 (Lung)12.2
PTP-1HCT-116 (Colon)6.8
PTP-2MCF-7 (Breast)15.1
PTP-2A549 (Lung)22.7
PTP-2HCT-116 (Colon)18.3
PTP-3MCF-7 (Breast)2.3
PTP-3A549 (Lung)4.1
PTP-3HCT-116 (Colon)3.5

Table 2: Apoptosis Induction by Lead Compound PTP-3 (10 µM) after 48h Treatment

Cancer Cell Line% Early Apoptotic Cells% Late Apoptotic Cells
MCF-725.415.2
A54921.812.5
HCT-11628.118.9

Experimental Workflow

The overall workflow for evaluating the in vitro cytotoxicity of 5-phenyl-1,2,4-triazine derivatives is depicted below. This process begins with compound preparation and cell culture, followed by a series of assays to determine cell viability, membrane integrity, and the mechanism of cell death.

G cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Compound Compound Solubilization MTT MTT Assay (Cell Viability) Compound->MTT Cells Cell Line Culture Cells->MTT IC50 IC50 Determination MTT->IC50 LDH LDH Assay (Membrane Integrity) Mechanism Mechanism of Action LDH->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->Mechanism IC50->LDH IC50->Apoptosis

Caption: General workflow for in vitro cytotoxicity evaluation.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[4][6][7][8][9]

Materials:

  • 5-phenyl-1,2,4-triazine compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the 5-phenyl-1,2,4-triazine compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[2][10][11][12][13]

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants from the primary cytotoxicity assay

  • 96-well microplates

Protocol:

  • Prepare cells and treat with 5-phenyl-1,2,4-triazine compounds as described in the MTT assay protocol (Steps 1-5).

  • Set up controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a no-cell background control.

  • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][5][7][14][15]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the 5-phenyl-1,2,4-triazine compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Signaling Pathway

Several 5-phenyl-1,2,4-triazine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[1][14][16][17]

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Triazine 5-Phenyl-1,2,4-Triazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazine->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Triazine->Bax Activation Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 5-phenyl-1,2,4-triazines.

References

Application Notes and Protocols: Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 5-phenyl-1,2,4-triazine derivatives as potent kinase inhibitors for potential therapeutic applications, particularly in oncology. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways involved.

Introduction

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The addition of a phenyl group at the 5-position of the 1,2,4-triazine core has been a key strategy in the development of potent and selective kinase inhibitors. These compounds have demonstrated significant inhibitory activity against various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Focal Adhesion Kinase (FAK).

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative 5-phenyl-1,2,4-triazine-based kinase inhibitors against various cancer-related kinases and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 5-Phenyl-1,2,4-triazine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
TPKI-1 VEGFR-20.023Sorafenib0.00312
TPKI-2 PI3K-α1.34LY294002-
TPKI-3 FAK0.23--

IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%. Data is compiled from various studies for illustrative purposes.

Table 2: Anti-proliferative Activity of 5-Phenyl-1,2,4-triazine Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
TPKI-4 HCT-116 (Colon Cancer)-
TPKI-5 U-87MG (Glioblastoma)-

IC50 values represent the concentration of the compound required to inhibit the growth of the respective cell line by 50%. Specific values are dependent on the full compound structure and experimental conditions.

Experimental Protocols

General Synthesis of 5-Phenyl-1,2,4-triazine Derivatives

This protocol describes a general method for the synthesis of the 5-phenyl-1,2,4-triazine core structure.

Materials:

  • Benzil or substituted benzil derivatives

  • Aminoguanidine bicarbonate

  • Ethanol

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • A mixture of a benzil derivative (1 equivalent) and aminoguanidine bicarbonate (1.1 equivalents) is suspended in ethanol.

  • The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography to afford the desired 5,6-diphenyl-1,2,4-triazin-3-amine derivative. Further modifications can be made to the 3-amino group to generate a library of compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. This example is based on a luminescence-based assay format.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, PI3Kα, FAK)

  • Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1 for tyrosine kinases)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare a master mix containing the kinase buffer, ATP, and the kinase substrate.

  • Add the master mix to the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding the purified kinase to each well, except for the "blank" wells which receive kinase buffer instead.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[1]

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

  • Incubate at room temperature for a short period (e.g., 15 minutes) to allow the luminescent signal to stabilize.[1]

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines such as HCT-116 and U-87MG.

Materials:

  • HCT-116 or U-87MG cells

  • Complete growth medium (e.g., McCoy's 5A for HCT-116, MEM for U-87MG) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2][3]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by 5-phenyl-1,2,4-triazine-based kinase inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation Inhibitor 5-Phenyl-1,2,4-triazine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor 5-Phenyl-1,2,4-triazine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and point of inhibition.

FAK_Signaling_Pathway cluster_membrane Cell Membrane Integrin Integrin FAK FAK Integrin->FAK Activates ECM Extracellular Matrix (ECM) ECM->Integrin Binds Src Src FAK->Src Recruits & Activates PI3K PI3K FAK->PI3K Activates Src->FAK Phosphorylates Akt Akt PI3K->Akt CellMigration Cell Migration, Adhesion, Survival Akt->CellMigration Inhibitor 5-Phenyl-1,2,4-triazine Inhibitor Inhibitor->FAK Inhibits

Caption: FAK signaling pathway and point of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the development and evaluation of 5-phenyl-1,2,4-triazine-based kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesis of 5-Phenyl-1,2,4-triazine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assays (VEGFR-2, PI3K, FAK) Purification->KinaseAssay CellAssay Cell-Based Assays (MTT on HCT-116, U-87MG) Purification->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: General workflow for kinase inhibitor development.

References

Application Notes and Protocols: Synthetic Routes to Fused 1,2,4-Triazine, 5-Phenyl Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fused 1,2,4-triazine ring systems are a significant class of nitrogen-containing heterocycles that are of great interest to researchers in medicinal chemistry and materials science. These scaffolds are prevalent in a variety of biologically active compounds, exhibiting properties such as anticancer, antiviral, and antimicrobial activities. The incorporation of a phenyl group at the 5-position (or equivalent position in the fused system) can significantly influence the molecule's steric and electronic properties, often enhancing its biological efficacy. This document provides detailed protocols for two distinct and effective synthetic strategies for preparing fused 1,2,4-triazine systems featuring a phenyl substituent.

Strategy 1: Three-Component Synthesis of 7-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidines

This approach outlines a highly efficient, one-pot, three-component reaction between a substituted benzaldehyde, 3-amino-1,2,4-triazole, and an active methylene compound like ethyl cyanoacetate. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization to yield the desired fused triazole-triazine (triazolo[1,5-a]pyrimidine) system. This method is notable for its high atom economy and the ability to be performed under green chemistry conditions.

Experimental Protocol

This protocol is adapted from a procedure using 4,4'-trimethylenedipiperidine (TMDP) as an efficient catalyst in an aqueous ethanol solution[1].

Materials:

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 2.0 mmol)

  • 3-amino-1,2,4-triazole (168 mg, 2.0 mmol)

  • Ethyl cyanoacetate (244 μL, 2.0 mmol)

  • 4,4'-trimethylenedipiperidine (TMDP) (40 mg, ~10 mol%)

  • Ethanol (1.0 mL)

  • Deionized water (1.0 mL)

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde (2.0 mmol), 3-amino-1,2,4-triazole (2.0 mmol), ethyl cyanoacetate (2.0 mmol), and TMDP (10 mol%).

  • Add a 1:1 (v/v) mixture of ethanol and water (2.0 mL).

  • Stir the mixture at reflux temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent using a rotary evaporator under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure ethyl 5-amino-7-phenyl-4,7-dihydro-[2][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate derivative.

Data Presentation: Synthesis of 7-Aryl-[1][2][3]triazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the yields for the synthesis of various derivatives using the protocol described above[1].

EntryAr-CHO Substituent (R)Time (h)Yield (%)
1H3.095
24-Cl2.598
34-Br2.596
44-F3.094
54-NO₂2.098
64-CH₃3.592
74-OCH₃4.090
82-Cl3.593

Reaction Pathway Visualization

References

Application Notes and Protocols: 5-Phenyl-1,2,4-triazine as a Versatile Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-phenyl-1,2,4-triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its unique structural features allow for versatile modifications, leading to the development of potent and selective agents targeting a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 5-phenyl-1,2,4-triazine derivatives as potential novel therapeutics.

Therapeutic Applications

Derivatives of the 5-phenyl-1,2,4-triazine scaffold have demonstrated significant potential in several key therapeutic areas:

  • Anticancer Activity: These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.[1]

  • Anti-inflammatory Activity: Certain 5-phenyl-1,2,4-triazine derivatives have displayed potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

  • Adenosine A2A Receptor Antagonism: This class of compounds has been identified as potent and selective antagonists of the adenosine A2A receptor, a key target in the treatment of Parkinson's disease. By blocking this receptor, they can help to improve motor function.

  • Kinase Inhibition: The 1,2,4-triazine core serves as a valuable scaffold for the design of kinase inhibitors, which are crucial in cancer therapy. For instance, derivatives have been explored as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in tumor progression and metastasis.[2]

Data Presentation

The following tables summarize the quantitative data for representative 5-phenyl-1,2,4-triazine derivatives across different therapeutic applications.

Table 1: Anticancer Activity of 5-Phenyl-1,2,4-triazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 Glioblastoma (U-87MG)0.35[2]
2 Colon (HCT-116)0.52[2]

Note: Specific IC50 values for a broader range of 5-phenyl-1,2,4-triazine derivatives against various cancer cell lines are still under extensive investigation.

Table 2: Adenosine A2A Receptor Antagonist Activity of 5-Phenyl-1,2,4-triazine Derivatives

Compound IDA2A pKiA1 pKiSelectivity (A1/A2A)Reference
4a 6.93<5.0>85
4k 8.36.1158[3]

Table 3: Kinase Inhibitory Activity of 1,2,4-Triazine Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Compound 10 FAK0.23[2]

Note: While the 1,2,4-triazine scaffold is promising for FAK inhibition, many potent inhibitors reported belong to the 1,3,5-triazine isomeric class.[4]

Experimental Protocols

General Synthesis of 5,6-disubstituted-1,2,4-triazin-3-amine Derivatives

This protocol describes a general method for the synthesis of 5,6-biaryl-1,2,4-triazin-3-amine derivatives, which are key intermediates for further functionalization.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling A 5-phenyl-1,2,4-triazin-3-amine B 6-bromo-5-phenyl-1,2,4-triazin-3-amine A->B NBS, DMF D 5,6-diaryl-1,2,4-triazin-3-amine B->D C Boronic Acid/Ester C->D Pd(PPh3)4, K2CO3

Caption: Synthetic scheme for 5,6-diaryl-1,2,4-triazin-3-amines.

Step 1: Bromination of 5-phenyl-1,2,4-triazin-3-amine [3]

  • Cool a solution of 5-phenyl-1,2,4-triazin-3-amine (1.50 g, 8.70 mmol) in DMF (15 mL) to -25 °C.

  • Add a solution of N-bromosuccinimide (NBS) (4.50 g, 26.6 mmol) in DMF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Upon completion, pour the mixture into a saturated sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic phases, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (ethyl acetate/hexane gradient) to yield 6-bromo-5-phenyl-1,2,4-triazin-3-amine.

Step 2: Suzuki Coupling [3]

  • In a sealed vessel, combine 6-bromo-5-phenyl-1,2,4-triazin-3-amine (90 mg, 0.358 mmol), the desired boronic acid or ester (e.g., 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 96 mg, 0.412 mmol), and K2CO3 (148 mg, 1.07 mmol) in dioxane (2.0 mL) and water (1.0 mL).

  • Degas the mixture and then add tetrakis(triphenylphosphine)palladium(0) (21 mg, 0.018 mmol).

  • Heat the reaction mixture at 150 °C for 2 hours.

  • After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by chromatography to obtain the desired 5,6-biaryl-1,2,4-triazin-3-amine derivative.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Diagram: MTT Assay Workflow

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Adenosine A2A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the human adenosine A2A receptor.

Procedure: [3]

  • Perform binding assays in a total volume of 100 µL in a 96-well plate.

  • Prepare dilutions of the test compounds and the radioligand (e.g., [3H]ZM241385) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, 2 U/mL adenosine deaminase).

  • Add 25 µL of the radioligand, 50 µL of cell membranes expressing the human A2A receptor, and 25 µL of the test compound at various concentrations to each well.

  • For non-specific binding determination, use a high concentration of a known A2A antagonist (e.g., 10 µM ZM241385).

  • Incubate the plate at room temperature for 90 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for each test compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol details the evaluation of the anti-inflammatory activity of test compounds in a rat model of acute inflammation.

Diagram: Carrageenan-Induced Paw Edema Protocol

G A Administer test compound or vehicle to rats B After 30-60 min, inject carrageenan into the hind paw A->B C Measure paw volume at different time points (e.g., 1, 2, 3, 4, 5h) B->C D Calculate the percentage of edema inhibition C->D

Caption: Protocol for the carrageenan-induced paw edema model.

Procedure: [5]

  • Divide Wistar rats (150-200 g) into groups (n=6).

  • Administer the test compounds orally or intraperitoneally at different doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours after the injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway

Adenosine A2A Receptor Antagonism in Parkinson's Disease

In Parkinson's disease, the depletion of dopamine in the striatum leads to an overactivity of the indirect pathway, contributing to motor deficits. Adenosine A2A receptors are highly expressed in this pathway and their activation exacerbates this imbalance. 5-Phenyl-1,2,4-triazine-based A2A antagonists block the action of adenosine, thereby reducing the inhibitory output of the indirect pathway and restoring motor control.[1][6]

Diagram: Adenosine A2A Receptor Signaling in the Indirect Pathway

G cluster_0 Striatal Medium Spiny Neuron (Indirect Pathway) A2AR A2A Receptor G_olf Gαolf A2AR->G_olf + AC Adenylyl Cyclase cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + Output Inhibition of Motor Activity PKA->Output + D2R D2 Receptor G_i Gαi D2R->G_i + G_olf->AC + G_i->AC - Adenosine Adenosine Adenosine->A2AR Dopamine Dopamine Dopamine->D2R Triazine_Antagonist 5-Phenyl-1,2,4-triazine Antagonist Triazine_Antagonist->A2AR -

Caption: A2A receptor signaling cascade in the indirect pathway.

References

Application Notes and Protocols: 5-Phenyl-1,2,4-Triazine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-phenyl-1,2,4-triazine derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). The unique electronic properties of the triazine core, combined with versatile substitution patterns, make these compounds highly effective as electron transport materials (ETMs), host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and even as light-emitting dopants themselves.

Introduction to 5-Phenyl-1,2,4-Triazine Derivatives in OLEDs

The 1,2,4-triazine ring is an electron-deficient moiety, which imparts excellent electron-accepting and transporting capabilities to its derivatives. When functionalized with phenyl groups and other aromatic substituents, these molecules can be tailored to achieve specific electronic and photophysical properties crucial for efficient OLED operation. Their high thermal stability and morphological robustness are additional advantages for device longevity.[1] Key applications in OLEDs include:

  • Electron Transport Layers (ETLs): The inherent electron-deficient nature of the triazine core facilitates efficient electron injection and transport from the cathode to the emissive layer, leading to improved device efficiency and lower operating voltages.[2]

  • Host Materials: Triazine derivatives with high triplet energies can serve as excellent hosts for phosphorescent and TADF emitters, enabling efficient energy transfer to the guest dopants and preventing exciton quenching.[2][3][4][5]

  • TADF Emitters: By incorporating suitable donor moieties, triazine-based molecules can be designed to exhibit TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.[6][7]

Data Presentation: Performance of OLEDs with 5-Phenyl-1,2,4-Triazine Derivatives

The following table summarizes the performance of various OLEDs incorporating 5-phenyl-1,2,4-triazine derivatives.

Material/CompoundRole in OLEDDevice StructureMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Reference
2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)HostITO/NPB(40)/TCTA(10)/T2T:Ir(ppy)3(8%,30)/TPBi(40)/LiF/Al58.959.017.5>10,000[3][4][5]
2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T)HostITO/NPB(40)/TCTA(10)/T3T:Ir(ppy)3(8%,30)/TPBi(40)/LiF/Al50.650.614.4>10,000[4]
Tri-2tCzPA-TRZEmitterITO/PEDOT:PSS/EML:mCP(30wt%,40nm)/TPBi(30nm)/LiF/Al18.8--12,580[8]
TH-2DMACNon-doped EmitterITO/HATCN(10)/TAPC(40)/EML(20)/TPBi(50)/LiF/Al--12.8-[7]
TH-2DPACNon-doped EmitterITO/HATCN(10)/TAPC(40)/EML(20)/TPBi(50)/LiF/Al--15.8-[7]
TTT-PXZEmitter (Solution-processed)ITO/PEDOT:PSS/EML/TPBi/LiF/Al--6.2-[9]
CPNsEmitter (Solution-processed)ITO/PEDOT:PSS/EML/TPBi/LiF/Al2.8-2.32541[10]

Note: Device structures are simplified representations. For full details, please consult the cited literature.

Experimental Protocols

Synthesis of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

This protocol describes a common synthetic route to T2T, a widely used triazine-based host material.[11]

Materials:

  • 3-Bromobiphenyl

  • n-Butyllithium (n-BuLi)

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

  • Methanol

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • Grignard Reagent Preparation (or Lithiation):

    • Dissolve 3-bromobiphenyl in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise to the solution and stir for 1 hour at -78 °C to form the lithiated species.

  • Reaction with Cyanuric Chloride:

    • In a separate flask, dissolve 2,4,6-trichloro-1,3,5-triazine in anhydrous toluene under an inert atmosphere.

    • Cool the triazine solution to 0 °C.

    • Slowly add the previously prepared lithiated biphenyl solution to the triazine solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding methanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain pure T2T.

General Protocol for OLED Fabrication (Vacuum Deposition)

This protocol outlines the general steps for fabricating a multilayer OLED using vacuum thermal evaporation.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials (hole injection, hole transport, emissive layer host and dopant, electron transport, electron injection layers)

  • Metal for cathode (e.g., Aluminum, LiF)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • UV-ozone cleaner or plasma cleaner

  • High-vacuum thermal evaporation system with multiple sources

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Glovebox for device encapsulation

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by thermal evaporation. The deposition rate and thickness of each layer should be carefully controlled using a QCM. A typical device structure might be:

      • Hole Injection Layer (HIL), e.g., HAT-CN (10 nm)

      • Hole Transport Layer (HTL), e.g., TAPC (40 nm)

      • Emissive Layer (EML), e.g., T2T doped with a phosphorescent emitter (e.g., Ir(ppy)₃) (30 nm)

      • Electron Transport Layer (ETL), e.g., TPBi (40 nm)

  • Cathode Deposition:

    • Deposit the electron injection layer (EIL), such as lithium fluoride (LiF) (1 nm), followed by the metal cathode, typically aluminum (Al) (100 nm), without breaking the vacuum.

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.

Visualizations

OLED_Working_Principle cluster_OLED OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) (e.g., Triazine Derivative) EML Emissive Layer (EML) (e.g., T2T:Ir(ppy)3) ETL->EML Electron Transport HTL Hole Transport Layer (HTL) EML->HTL Recombination & Light Emission HIL Hole Injection Layer (HIL) HTL->HIL Hole Transport Anode Anode (e.g., ITO) Power Applied Voltage Power->Cathode Electrons injected Power->Anode Holes injected

Caption: Simplified schematic of an OLED device structure and working principle.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Device Fabrication (High Vacuum) cluster_final Final Steps Cleaning Substrate Cleaning (Detergent, DI Water, Solvents) Treatment Surface Treatment (UV-Ozone or Plasma) Cleaning->Treatment HIL_HTL HIL & HTL Deposition Treatment->HIL_HTL Transfer to Vacuum Chamber EML Emissive Layer Deposition (Host-Dopant Co-evaporation) HIL_HTL->EML ETL_EIL ETL & EIL Deposition EML->ETL_EIL Cathode Cathode Deposition ETL_EIL->Cathode Encapsulation Encapsulation (Inert Atmosphere) Cathode->Encapsulation Transfer to _Glovebox_ Testing Device Testing (I-V-L Characteristics) Encapsulation->Testing

Caption: General experimental workflow for vacuum-deposited OLED fabrication.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenyl-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-phenyl-1,2,4-triazine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-phenyl-1,2,4-triazine, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Inefficient Cyclocondensation: The reaction between the α-dicarbonyl compound (e.g., benzil) and the aminoguanidine derivative may be incomplete.- Optimize Reaction Temperature and Time: While some syntheses are performed at room temperature, others benefit from refluxing for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Catalyst: The use of a base like sodium carbonate or a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can improve reaction efficiency, especially in microwave-assisted synthesis.
Poor Quality of Starting Materials: Impurities in benzil or aminoguanidine bicarbonate can interfere with the reaction.- Purify Starting Materials: Recrystallize benzil and ensure the aminoguanidine bicarbonate is of high purity.
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.- Solvent Selection: Ethanol is a commonly used solvent. However, for microwave-assisted synthesis, polar aprotic solvents like DMF can be beneficial. In some cases, solvent-free conditions under microwave irradiation have shown excellent yields.[1]
Decomposition of Reactants or Products: Prolonged reaction times at high temperatures can lead to degradation.- Microwave or Ultrasound-Assisted Synthesis: These methods can significantly shorten reaction times, minimizing the risk of decomposition and often leading to higher yields compared to conventional heating.[2][3]

Issue 2: Formation of Side Products

Potential Cause Suggested Solution
Self-Condensation of Reactants: The α-dicarbonyl compound or the aminoguanidine derivative may react with themselves under the reaction conditions.- Control Stoichiometry: Ensure the correct molar ratios of the reactants are used. A slight excess of the aminoguanidine derivative can sometimes be beneficial.
Alternative Reaction Pathways: Depending on the reaction conditions, different isomers or related heterocyclic compounds may form.- Precise Temperature Control: For syntheses starting from cyanuric chloride, sequential nucleophilic substitution requires careful temperature management to achieve the desired product. The first substitution is typically performed at 0°C, the second at room temperature, and the third at higher temperatures.[2][3]
Presence of Water: Moisture can lead to hydrolysis of intermediates or promote unwanted side reactions.- Use Anhydrous Conditions: Employ dry solvents and glassware to minimize the presence of water.

Issue 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Product is Contaminated with Unreacted Starting Materials: Incomplete reaction leaves starting materials in the crude product.- Optimize Reaction Monitoring: Use TLC to ensure the reaction has gone to completion before workup. - Recrystallization: Choose an appropriate solvent system for recrystallization to effectively remove unreacted starting materials. Ethanol or a mixture of ethanol and acetone are often suitable.[4]
Formation of Tarry or Oily Products: This can result from decomposition or polymerization.- Milder Reaction Conditions: Consider lowering the reaction temperature or using a shorter reaction time. - Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 5-phenyl-1,2,4-triazine?

A1: The yield of 5-phenyl-1,2,4-triazine and its derivatives can vary significantly depending on the synthetic method and reaction conditions. Reported yields for similar 3,5-disubstituted-1,2,4-triazines range from 35% to over 90%.[4] For instance, the synthesis of 3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazine has been reported with a yield of 35%.[4] Microwave-assisted and sonochemical methods have been shown to produce yields of up to 88% and 96%, respectively, for related 1,3,5-triazine derivatives.[2]

Q2: What are the key starting materials for the synthesis of 5-phenyl-1,2,4-triazine?

A2: A common and effective method for synthesizing the 1,2,4-triazine core involves the cyclocondensation of an α-dicarbonyl compound with an aminoguanidine derivative.[5] For 5-phenyl-1,2,4-triazine, this would typically involve the reaction of a phenyl-substituted α-dicarbonyl compound with aminoguanidine. Another versatile starting material for triazine synthesis is cyanuric chloride, which allows for sequential nucleophilic substitution to introduce various substituents.[2][3]

Q3: Can microwave irradiation be used to improve the yield and reaction time?

A3: Yes, microwave-assisted synthesis has proven to be a highly effective method for preparing triazine derivatives, often resulting in significantly shorter reaction times and higher yields compared to conventional heating methods.[1][2] For example, a microwave-assisted synthesis of 1,3,5-triazine derivatives in DMF with a phase-transfer catalyst achieved yields up to 88% in just 150 seconds.[2]

Q4: What is the role of a phase-transfer catalyst in the synthesis?

A4: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can be particularly beneficial in reactions involving reactants that are soluble in different, immiscible phases. The PTC facilitates the transfer of one reactant across the phase boundary to react with the other, thereby increasing the reaction rate and yield. This has been demonstrated to be effective in the microwave-assisted synthesis of 1,3,5-triazine derivatives.[2]

Q5: Are there any "green" or environmentally friendly methods for this synthesis?

A5: Yes, in addition to microwave-assisted synthesis, sonochemical methods (using ultrasound) have been developed as green synthetic protocols. These methods can often be carried out in aqueous media, reducing the need for organic solvents, and can significantly shorten reaction times while maintaining high yields.[2][3] Solvent-free reactions under microwave irradiation also represent an environmentally friendly approach.[1]

Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for Triazine Derivatives

MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Conventional Heatingn-butanolReflux5-6 hours69[2]
Microwave-AssistedDMF/TBAB/Na₂CO₃1502.5 minutes88[2]
Ultrasound-AssistedEthanol/Acetic Acid4030-60 minutesup to 96[2]
Conventional HeatingEthanolRefluxNot Specified35-60[4]
Microwave-AssistedSolvent-free/Y(OTf)₃Not SpecifiedShortGood to Excellent[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted 1,2,4-Triazines via Cyclization [4]

  • Dissolve the aryl(thiophen-2-yl)amidrazone in a suitable solvent such as ethanol.

  • Add an equimolar amount of the appropriate aryl(thiophen-2-yl)glyoxal.

  • Reflux the reaction mixture for a specified period (e.g., several hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of ethanol and acetone).

Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives [2]

  • In a microwave reactor vessel, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, the appropriate amine, sodium carbonate, and tetrabutylammonium bromide (TBAB) in DMF.

  • Seal the vessel and subject it to microwave irradiation at 150°C for 2.5 minutes with a power of 50 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start1 α-Dicarbonyl Compound (e.g., Benzil) reaction Cyclocondensation start1->reaction start2 Aminoguanidine Derivative start2->reaction workup Precipitation/ Filtration reaction->workup cond1 Solvent (e.g., Ethanol) cond1->reaction cond2 Heat (Conventional or Microwave) cond2->reaction cond3 Catalyst (Optional) cond3->reaction purify Recrystallization/ Chromatography workup->purify product 5-Phenyl-1,2,4-triazine purify->product

Caption: General experimental workflow for the synthesis of 5-phenyl-1,2,4-triazine.

troubleshooting_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Inefficient Reaction problem->cause1 cause2 Poor Starting Materials problem->cause2 cause3 Decomposition problem->cause3 sol1a Optimize Temp/Time cause1->sol1a sol1b Use Catalyst cause1->sol1b sol1c Change Solvent cause1->sol1c sol2 Purify Reactants cause2->sol2 sol3 Use Milder Conditions (Microwave/Ultrasound) cause3->sol3

Caption: Troubleshooting logic for addressing low product yield in 5-phenyl-1,2,4-triazine synthesis.

References

Technical Support Center: Purification of 5-phenyl-1,2,4-triazine by Flash Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-phenyl-1,2,4-triazine and related nitrogen-containing heterocyclic compounds using flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical stationary phase for the flash chromatography of 5-phenyl-1,2,4-triazine?

A1: Standard silica gel is the most common stationary phase for the purification of triazine derivatives. However, due to the basic nature of the nitrogen atoms in the triazine ring, interactions with the acidic silica surface can sometimes lead to issues like peak tailing.[1] If such problems arise, alternative stationary phases like alumina or deactivated silica gel can be considered.[2]

Q2: What mobile phase systems are recommended for the purification of 5-phenyl-1,2,4-triazine?

A2: A common mobile phase system for compounds of intermediate polarity like 5-phenyl-1,2,4-triazine is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3] The optimal ratio will depend on the specific impurities present in the crude mixture and should be determined by thin-layer chromatography (TLC) beforehand.

Q3: My 5-phenyl-1,2,4-triazine is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A3: If your compound is very polar and does not move from the baseline, you may need to use a more polar solvent system.[2] Consider adding a small percentage of methanol to your ethyl acetate. For very polar basic compounds, a solvent system containing a small amount of ammonia in methanol mixed with dichloromethane can be effective.[2][4]

Q4: I am observing significant peak tailing for my compound. What could be the cause and how can I fix it?

A4: Peak tailing for nitrogen-containing compounds like 5-phenyl-1,2,4-triazine on silica gel is often due to strong interactions between the basic lone pairs of the nitrogen atoms and the acidic silanol groups of the stationary phase.[1] To mitigate this, you can try adding a small amount of a basic modifier, such as triethylamine (0.1-2.0%), to your mobile phase.[4] This will compete for the active sites on the silica gel and reduce the tailing.

Troubleshooting Guide

This guide addresses common issues encountered during the flash chromatography of 5-phenyl-1,2,4-triazine.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Flat Peaks - Strong interaction with the stationary phase. - Running the chromatography isocratically.- Add a basic modifier like triethylamine to the mobile phase. - Use a solvent gradient to sharpen the peaks of later eluting compounds.[1]
Compound Decomposes on the Column - The compound is unstable on acidic silica gel.- Test the stability of your compound on a silica TLC plate before running the column.[2] - Consider using a less acidic stationary phase like deactivated silica or alumina.[2]
No Compound Eluting from the Column - The compound may have decomposed on the column. - The mobile phase is not polar enough. - The compound eluted in the solvent front.- Check the stability of your compound on silica.[2] - Gradually increase the polarity of your mobile phase. - Check the first few fractions collected.[2]
Poor Separation of Compound and Impurities - Inappropriate mobile phase system. - Overloading the column.- Optimize the solvent system using TLC to achieve better separation. - Reduce the amount of crude material loaded onto the column.
Streaking or Elongated Spots on TLC/Column - Sample is overloaded. - Compound is acidic or basic and interacting with the silica.- Dilute the sample before loading.[4] - For basic compounds, add a small amount of triethylamine or ammonia to the mobile phase.[4]

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered issue_tailing Peak Tailing / Broadening start->issue_tailing issue_no_elution Compound Not Eluting start->issue_no_elution issue_decomposition Compound Decomposition start->issue_decomposition issue_poor_separation Poor Separation start->issue_poor_separation solution_modifier Add Basic Modifier (e.g., TEA) issue_tailing->solution_modifier solution_gradient Use a Solvent Gradient issue_tailing->solution_gradient solution_polarity Increase Mobile Phase Polarity issue_no_elution->solution_polarity solution_stability Check Compound Stability on Silica issue_no_elution->solution_stability issue_decomposition->solution_stability solution_tlc Optimize Solvent System via TLC issue_poor_separation->solution_tlc solution_loading Reduce Column Loading issue_poor_separation->solution_loading end Successful Purification solution_modifier->end solution_gradient->end solution_polarity->end solution_alt_phase Use Alternative Stationary Phase (Alumina) solution_stability->solution_alt_phase solution_alt_phase->end solution_tlc->end solution_loading->end

Caption: Troubleshooting workflow for flash chromatography purification.

Experimental Protocol: Flash Chromatography of 5-phenyl-1,2,4-triazine

This protocol is a general guideline and may require optimization based on the specific reaction mixture.

1. Preparation of the Crude Sample:

  • After the reaction is complete, work up the reaction mixture to remove any aqueous impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • For dry loading, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample completely.

2. Column Packing:

  • Select an appropriately sized flash chromatography column based on the amount of crude material.

  • Pack the column with silica gel using either a dry packing or slurry packing method. A typical mobile phase for packing could be 100% hexanes.

  • Ensure the silica bed is well-compacted and level.

3. Sample Loading:

  • Dry Loading (Recommended): Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the column.

4. Elution and Fraction Collection:

  • Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • A typical gradient might be from 0% to 30% ethyl acetate in hexanes. The optimal gradient should be determined based on prior TLC analysis.

  • Collect fractions of a consistent volume.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify those containing the pure 5-phenyl-1,2,4-triazine.

  • Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.

Summary of Experimental Parameters
Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient
Sample Loading Dry loading is preferred
Detection UV visualization at 254 nm

This technical support guide should assist researchers in successfully purifying 5-phenyl-1,2,4-triazine and troubleshooting common issues that may arise during flash chromatography.

References

optimizing reaction conditions for 5-phenyl-1,2,4-triazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-phenyl-1,2,4-triazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 5-phenyl-1,2,4-triazine?

A1: The most widely reported and efficient method is the cyclocondensation reaction between a 1,2-dicarbonyl compound and an aminoguanidine salt. For the synthesis of 5-phenyl-1,2,4-triazine and its derivatives, the reaction of benzil with aminoguanidine bicarbonate is a common starting point.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are benzil and aminoguanidine bicarbonate. The reaction is typically carried out in a suitable solvent such as n-butanol or ethanol.

Q3: What kind of yields can I expect from this synthesis?

A3: Yields can vary depending on the specific reaction conditions. However, with optimized conditions, such as refluxing in n-butanol, yields as high as 97% have been reported for the analogous 3-amino-5,6-diphenyl-1,2,4-triazine[1].

Q4: How can I purify the final product?

A4: Common purification techniques for 1,2,4-triazine derivatives include recrystallization from a suitable solvent like ethanol. For more challenging purifications where simple recrystallization is insufficient to remove impurities, semi-preparative liquid chromatography (LC) can be a highly effective method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Using a higher boiling point solvent like n-butanol can improve the reaction rate and yield compared to ethanol[1].
Sub-optimal solvent choice.While ethanol can be used, n-butanol has been shown to provide significantly higher yields[1]. Consider switching to n-butanol for improved results.
Impure starting materials.Ensure that the benzil and aminoguanidine bicarbonate are of high purity. Impurities can interfere with the reaction.
Presence of Multiple Spots on TLC After Reaction Formation of side products or unreacted starting materials.Side reactions can occur. Ensure equimolar amounts of reactants are used. Purification by column chromatography or recrystallization may be necessary to isolate the desired product.
Isomer formation.Depending on the substitution pattern of the 1,2-dicarbonyl compound, the formation of regioisomers is possible. Careful characterization using techniques like NMR is crucial to confirm the structure of the product.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.After cooling the reaction mixture, if precipitation is minimal, try concentrating the solvent under reduced pressure. If the product is an oil, attempt to induce crystallization by scratching the flask or adding a seed crystal.
Oily or impure solid product after initial workup.Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. If impurities persist, column chromatography on silica gel may be required.
Product Characterization Issues (e.g., unexpected NMR spectra) Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum to remove any residual solvent. If unexpected peaks are still present, further purification may be necessary.
Incorrect product formation.Re-evaluate the reaction conditions and starting materials. Confirm the structure using multiple analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

Table 1: Reported Yields for the Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine under Various Conditions

Starting MaterialsSolventReaction ConditionsYield (%)Reference
Dibenzoyl, Aminoguanidine bicarbonaten-ButanolReflux97[1]
Dibenzoyl, Aminoguanidine bicarbonateEthanolReflux30-60[1]
Dibenzoyl, Aminoguanidine bicarbonateBenzeneRefluxNot specified, lower than n-butanol[1]

Experimental Protocols

Detailed Methodology for the Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine (A Representative Protocol)

This protocol is for a closely related analog and can be adapted for 5-phenyl-1,2,4-triazine by using the appropriate 1,2-dicarbonyl precursor.

Materials:

  • Benzil (1 equivalent)

  • Aminoguanidine bicarbonate (1 equivalent)

  • n-Butanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve benzil in n-butanol.

  • Add an equimolar amount of aminoguanidine bicarbonate to the solution.

  • Heat the reaction mixture to reflux and maintain reflux for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution upon cooling.

  • Collect the precipitate by filtration.

  • Wash the solid product with a mixture of diethyl ether and hexane (1:1) to remove any non-polar impurities[1].

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, 1H NMR, 13C NMR, and mass spectrometry).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Benzil and Aminoguanidine Bicarbonate in n-Butanol reflux Reflux Reaction Mixture start->reflux monitor Monitor Progress by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Precipitate cool->filter wash Wash with Et2O/Hexane filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, MS, etc.) dry->characterize

Caption: Experimental workflow for the synthesis of 5,6-diphenyl-1,2,4-triazine.

Caption: Troubleshooting decision tree for low yield in 5-phenyl-1,2,4-triazine synthesis.

References

Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for conducting stability studies on 5-phenyl-1,2,4-triazine compounds. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-phenyl-1,2,4-triazine compounds? A1: The primary degradation pathways for these compounds, investigated through forced degradation studies, include hydrolysis (acid and base-catalyzed), oxidation, and thermal decomposition.[1][2] The specific pathway and resulting degradants depend on the compound's structure, substituents, and the nature of the environmental stress.[3] For instance, the triazine ring can be susceptible to hydrolytic cleavage, and the overall molecule can undergo oxidative degradation mediated by radicals.[4]

Q2: Why are forced degradation studies necessary for these compounds? A2: Forced degradation studies are crucial for several reasons:

  • Stability-Indicating Method Development: They help develop and validate analytical methods that can accurately measure the drug substance in the presence of its degradation products.[1][3][5]

  • Degradation Pathway Identification: These studies provide insights into the intrinsic stability of the molecule and identify potential degradation pathways.[2][3]

  • Formulation and Packaging Development: Understanding the compound's stability helps in selecting appropriate formulations, excipients, and packaging to protect it from degradation.[1]

  • Storage Condition Definition: The data informs the recommended storage conditions and shelf-life of the drug substance and product.[1]

Q3: What is the general thermal stability of 5-phenyl-1,2,4-triazine derivatives? A3: Many 1,2,4-triazine derivatives exhibit high thermal stability, often stable up to temperatures ranging from 200°C to over 300°C.[6][7][8] The exact stability is highly dependent on the type and position of substituents on the phenyl ring.[6][7] For example, in one study on annelated triazinones, chloro and methoxy groups in the ortho position of the phenyl ring resulted in the lowest thermal stability.[6]

Q4: How do different substituents on the phenyl ring affect thermal stability? A4: Substituents significantly influence thermal stability. Studies on various annelated 1,2,4-triazinones have established specific stability orders. For example, one study found the stability in air decreased in the following order of substituent (R) at the phenyl moiety: 4-Cl > 3,4-Cl₂ > H > 3-Cl > 4-CH₃ > 2-CH₃ > 3-CH₃ > 2-Cl > 2-OCH₃.[6][8] Another study on fused triazinylacetohydrazides found that thermal stability increased in the order: -CH₃ ≤ -OCH₃ < -H < -OC₂H₅.[7]

Troubleshooting Guide

Issue 1: No degradation is observed under standard hydrolytic stress conditions (e.g., 0.1N HCl or 0.1N NaOH).

  • Question: My compound shows no degradation after refluxing with 0.1N HCl or 0.1N NaOH at 60°C for 30 minutes. What should I do?

  • Answer: If the 5-phenyl-1,2,4-triazine compound appears to be highly stable under initial stress conditions, you may need to apply more stringent conditions to achieve the target degradation of 5-20%.[3] Consider increasing the acid or base concentration, extending the exposure time, or increasing the temperature (e.g., refluxing).[1] Always monitor the experiment closely to avoid complete degradation.

Issue 2: The observed degradation products in aqueous forced degradation studies are not from the parent compound.

  • Question: I am working with a 5-phenyl-1,2,4-triazine-based prodrug. The degradation products I've identified seem to be from the active species, not the prodrug itself. How can I assess the stability of the parent prodrug?

  • Answer: This is a common issue with water-sensitive prodrugs where hydrolysis to the active moiety occurs rapidly.[5] Traditional aqueous forced degradation will primarily show the degradation of the active species.[5] To address this, you should conduct a second forced degradation study using anhydrous, reactive organic solutions and analyze the samples using a normal-phase HPLC method, which is better suited for non-aqueous systems.[5]

Issue 3: Poor reproducibility in thermal stability studies (TGA/DSC).

  • Question: My thermogravimetric analysis (TGA) results for the same compound are inconsistent. What could be the cause?

  • Answer: Inconsistent TGA results can stem from several factors:

    • Sample Purity: Ensure the high purity of your sample. A sharp DSC peak can often confirm the purity of the material being studied.[6][8]

    • Heating Rate: Use a consistent and appropriate heating rate for all experiments.

    • Atmosphere: The atmosphere (e.g., inert nitrogen vs. oxidative air) significantly impacts decomposition.[6][7] Ensure the correct gas is used and the flow rate is stable. Some compounds may be more stable in an oxidizing atmosphere due to the formation of a more stable structure upon interaction with oxygen.[8]

    • Sample Preparation: Ensure consistent sample mass and packing in the TGA pan.

Issue 4: Unexpected results or artifacts during oxidative stress testing.

  • Question: I'm seeing multiple, unexpected peaks in my chromatogram after oxidative stress with hydrogen peroxide. How can I confirm they are actual degradants?

  • Answer: Hydrogen peroxide is a common and aggressive oxidizing agent.[1] To troubleshoot:

    • Control Sample: Analyze a control sample containing only the solvent and hydrogen peroxide, subjected to the same conditions, to identify any peaks originating from the reagent itself.

    • Vary Oxidant: Use a different, milder oxidizing agent, such as one that works via a radical initiation pathway (e.g., azobisisobutyronitrile, AIBN), to see if a cleaner degradation profile is obtained.[1]

    • Mass Balance: Perform a mass balance calculation. A good mass balance helps to account for all the material and confirms that the observed peaks are indeed related to the degradation of the parent compound.

Data Presentation: Thermal Stability

The thermal stability of 1,2,4-triazine derivatives is highly dependent on the substitution pattern on the phenyl ring.

Table 1: Thermal Decomposition Onset of Annelated 1,2,4-Triazinones in Nitrogen Atmosphere

Compound Substituent (R)Decomposition Onset (°C)Reference
2-OCH₃207[6]
2-Cl201[6]
2-CH₃266[6]
3-CH₃286[6]
4-CH₃285[6]
H (Unsubstituted)279[6]
3,4-Cl₂294[6]
4-Cl301[6]

Table 2: Thermal Stability Order of Fused Triazinylacetohydrazides in Inert and Oxidative Atmospheres

Stability Order (Increasing)AtmosphereReference
-CH₃ ≤ -OCH₃ < -H < -OC₂H₅Inert (Helium) & Oxidative (Air)[7]

Experimental Protocols

The following are generalized protocols for forced degradation studies. The conditions (temperature, concentration, time) should be optimized to achieve a target degradation of 5-20%.[3]

1. Protocol: Acid and Base Hydrolysis

  • Objective: To assess degradation under acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of the 5-phenyl-1,2,4-triazine compound in a suitable solvent.

    • For acid hydrolysis, add 0.1N HCl to the drug solution.

    • For base hydrolysis, add 0.1N NaOH to the drug solution.

    • Heat the solutions at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes to several hours), or until sufficient degradation is observed.[1]

    • After the incubation period, cool the samples to room temperature.

    • Neutralize the samples (base for the acid solution, acid for the base solution).

    • Dilute to a suitable concentration and analyze by a stability-indicating HPLC method.

2. Protocol: Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Procedure:

    • Prepare a stock solution of the compound.

    • Add hydrogen peroxide (e.g., 3-30% H₂O₂) to the solution.

    • Store the solution at room temperature or a slightly elevated temperature, protected from light, for a set period.

    • Monitor the reaction progress.

    • Once the target degradation is achieved, dilute the sample and analyze immediately by HPLC.

3. Protocol: Thermal Degradation (Solid State)

  • Objective: To study the effect of high temperature on the solid drug substance.

  • Procedure:

    • Place a known amount of the solid compound in a suitable container.

    • Expose the sample to a high temperature (e.g., 70°C) in a calibrated oven, with or without humidity control, for a defined period (e.g., 1-2 months).[1][2] The temperature should be below the compound's melting point.

    • At specified time points, withdraw samples.

    • Dissolve the samples in a suitable solvent, dilute, and analyze by HPLC.

4. Protocol: Photostability Testing

  • Objective: To determine if the compound degrades upon exposure to light.

  • Procedure:

    • Expose the drug substance (solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light by wrapping it in aluminum foil.

    • Place the control sample alongside the test sample to experience the same temperature and humidity conditions.

    • After the exposure period, prepare the samples for analysis.

    • Analyze both the exposed and control samples by HPLC.

Visualizations

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation prep_solution Prepare Drug Substance Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_solution->stress_conditions control Prepare Control Samples (No Stress / Dark Control) prep_solution->control sampling Sample at Time Points & Neutralize/Dilute stress_conditions->sampling control->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis evaluation Evaluate Results: - Purity & Assay - Degradation Products - Mass Balance hplc_analysis->evaluation

Caption: General experimental workflow for forced degradation studies.

Troubleshooting_Tree start Start: Unexpected Degradation Profile q1 Is mass balance achieved (>95%)? start->q1 a1_yes Profile is likely accurate. Proceed with peak identification (e.g., LC-MS). q1->a1_yes Yes a1_no Poor mass balance detected. q1->a1_no No q2 Are there non-UV active degradants or volatiles? a1_no->q2 a2_yes Use alternative detection methods (e.g., CAD, ELSD, MS) or headspace GC for volatiles. q2->a2_yes Yes a2_no Check for analytical issues. q2->a2_no No q3 Is parent peak co-eluting with a degradant? a2_no->q3 a3_yes Optimize HPLC method: - Change mobile phase/gradient - Try a different column chemistry. q3->a3_yes Yes a3_no Investigate for reactive degradants that are unstable in the mobile phase or adsorb to the column. q3->a3_no No

Caption: Decision tree for troubleshooting unexpected degradation results.

Degradation_Pathway parent 5-Phenyl-1,2,4-triazine (Parent Compound) hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis H₂O oxidation Oxidation (e.g., •OH radical) parent->oxidation [O] prod1 Ring-Opened Products (e.g., Hydrazide derivatives) hydrolysis->prod1 prod2 Oxidized Products (e.g., N-oxides, hydroxylated phenyl ring) oxidation->prod2

Caption: Potential degradation pathways for 5-phenyl-1,2,4-triazine.

References

Technical Support Center: Crystallization of 5-Phenyl-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 5-phenyl-1,2,4-triazine.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of 5-phenyl-1,2,4-triazine in a question-and-answer format.

Question: My 5-phenyl-1,2,4-triazine is not dissolving in the chosen solvent.

Answer:

  • Insufficient Solvent: You may not be using enough solvent. Incrementally add more solvent and heat the mixture to its boiling point.

  • Incorrect Solvent Choice: 5-phenyl-1,2,4-triazine may have low solubility in the selected solvent. Consult the solvent selection table below and consider a different solvent or a solvent mixture. Solvents like ethanol, or mixtures such as hexane/ethyl acetate, have been used for related compounds.[1]

  • Low Temperature: Ensure you are heating the solvent to its boiling point to maximize solubility.

Question: The compound oiled out instead of forming crystals.

Answer:

"Oiling out" occurs when the compound comes out of solution above its melting point. Here are some solutions:

  • Increase Solvent Volume: Add more of the "soluble solvent" to the hot mixture. This keeps the compound dissolved at a lower temperature, allowing it to crystallize below its melting point.[2]

  • Lower the Crystallization Temperature: If using a hot solvent, try a slower cooling method. Allow the solution to cool to room temperature first, and then transfer it to an ice bath or refrigerator.

  • Change Solvent System: The solubility curve of your compound in the chosen solvent may be too steep. Experiment with a different solvent or a mixture of solvents.

Question: No crystals are forming, even after cooling.

Answer:

This indicates a supersaturated solution that is reluctant to crystallize.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a pure crystal of 5-phenyl-1,2,4-triazine, add a tiny amount to the solution to act as a seed crystal.

  • Too Much Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[2]

  • Cooling Period: Ensure you have allowed sufficient time for slow cooling. Some crystallizations can take several hours to overnight.

Question: The crystallization happened too quickly, resulting in fine powder or impure crystals.

Answer:

Rapid crystallization can trap impurities within the crystal lattice.

  • Slow Down Cooling: An ideal crystallization should have crystals forming over a period of about 20 minutes.[2] Avoid placing the hot flask directly into an ice bath. Let it cool slowly on the benchtop first. Insulating the flask can also help.

  • Use More Solvent: Add a small amount of additional hot solvent to the dissolved compound. This will require a lower temperature for crystals to start forming, slowing down the process.[2]

Question: The final crystal yield is very low.

Answer:

A low yield can be caused by several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[2] You can test the mother liquor by evaporating a small amount to see if a residue forms. If so, you may be able to recover more product by concentrating the mother liquor and cooling it again.

  • Premature Crystallization: If crystals form while the solution is still hot, you may lose product during a hot filtration step. Ensure all the compound is dissolved before any filtration.

  • Washing with a Soluble Solvent: When washing the filtered crystals, use a cold, less soluble solvent to avoid dissolving your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for crystallizing 5-phenyl-1,2,4-triazine and related compounds?

A1: Based on literature for similar 1,2,4-triazine derivatives, common recrystallization solvents include ethanol and mixtures like dioxane/water.[3][4] Slow evaporation from solvent systems like hexane/ethyl acetate has also been used for purification.[1]

Q2: How can I remove colored impurities during crystallization?

A2: If your solution has a colored tint from impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q3: Is it better to use a single solvent or a mixed solvent system?

A3: This depends on the solubility profile of your compound. A single solvent is often simpler if you can find one where the compound is sparingly soluble at room temperature and highly soluble when hot. A mixed solvent system (one solvent in which the compound is soluble and another in which it is insoluble) is useful when no single solvent has the ideal properties.

Q4: My purified crystals have a wide melting point range. What does this indicate?

A4: A broad melting point range typically indicates the presence of impurities. The compound may require another round of recrystallization or purification by another method, such as column chromatography.

Data Presentation

Table 1: Recommended Solvents for Crystallization of 1,2,4-Triazine Derivatives
Solvent/Solvent SystemCompound TypeNotesReference
Ethanol3-R1-5-R2-1,2,4-triazinesSingle solvent recrystallization.[4]
Dioxane/H2O1,2,4-triazinone derivativesMixed solvent system.[3]
Hexane/Ethyl Acetate3-Methylsulfanyl-5-phenyl-1,2,4-triazineUsed for purification after column chromatography via slow evaporation.[1]
Methanol1,2,4-triazole derivatives (related heterocycles)Used for washing and recrystallization.[5]

Experimental Protocols

General Protocol for Recrystallization of 5-phenyl-1,2,4-triazine

This is a general guideline based on standard recrystallization techniques and solvents used for similar compounds.

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol).

  • Dissolution: Place the crude 5-phenyl-1,2,4-triazine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add more solvent in small portions if necessary until the compound is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them to remove any residual solvent.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Add Crude Compound to Flask B Add Minimal Hot Solvent A->B C Hot Gravity Filtration (Optional) B->C Insoluble Impurities Present D Slow Cool to Room Temperature B->D No Insoluble Impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: General experimental workflow for the crystallization of 5-phenyl-1,2,4-triazine.

troubleshooting_tree Start Start Crystallization Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oiled Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Sol_NoCrystals1 Too much solvent? Evaporate some solvent. NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Induce crystallization: - Scratch flask - Add seed crystal NoCrystals->Sol_NoCrystals2 Sol_OilingOut1 Solution too concentrated? Add more solvent. OilingOut->Sol_OilingOut1 Sol_OilingOut2 Cooling too fast? Slow down cooling rate. OilingOut->Sol_OilingOut2 Sol_LowYield1 Too much solvent used? Concentrate mother liquor. LowYield->Sol_LowYield1 Sol_LowYield2 Washing with wrong solvent? Use cold, less soluble solvent. LowYield->Sol_LowYield2

Caption: A decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Analytical Methods for 5-Phenyl-1,2,4-Triazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of analytical methods for 5-phenyl-1,2,4-triazine and its derivatives. It includes frequently asked questions (FAQs), detailed troubleshooting guides, comparative data tables, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantitative analysis of 5-phenyl-1,2,4-triazine? A1: The most widely used techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS).[1] HPLC with UV detection is common for routine analysis, while LC-MS/MS provides higher sensitivity and selectivity, which is crucial for complex matrices like biological samples.[2] GC-MS is also a powerful technique, particularly for volatile derivatives or after appropriate sample derivatization.[3]

Q2: How does the chemical structure of 1,2,4-triazines affect their analysis? A2: The 1,2,4-triazine ring is a nitrogen-rich heterocycle.[4] This structure makes the molecule relatively polar and capable of engaging in various interactions, including hydrogen bonding and π-π stacking. The phenyl group adds a non-polar character. This amphiphilic nature influences the choice of chromatographic columns and mobile phases. For instance, reversed-phase HPLC is often successful, where the phenyl group interacts with the stationary phase.[4]

Q3: What are the key considerations for sample preparation when analyzing 5-phenyl-1,2,4-triazine? A3: Sample preparation is critical for accurate analysis. Key considerations include the sample matrix, analyte concentration, and potential interferences. For aqueous samples, solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) can be used to concentrate the analyte and remove interfering substances.[3] Care must be taken to select solvents that ensure the stability of the triazine ring, as it can be susceptible to degradation under harsh pH or high-temperature conditions.[5]

Q4: Is 5-phenyl-1,2,4-triazine stable during analysis? A4: The 1,2,4-triazine ring is generally stable, but certain conditions can lead to degradation.[5] High temperatures in a GC inlet or harsh mobile phase pH in HPLC can potentially cause issues. It is recommended to perform stability studies on your sample and standards under the analytical conditions to ensure no degradation is occurring. For instance, the thermal decomposition of some triazine derivatives has been studied to understand their stability limits.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of 5-phenyl-1,2,4-triazine.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) in HPLC 1. Secondary Interactions: Silanol groups on the silica backbone of the column interacting with the nitrogen atoms of the triazine ring. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Mismatched Solvent Strength: The sample solvent is significantly stronger than the mobile phase.1. Use a base-deactivated column or add a competing base (e.g., 0.1% triethylamine) to the mobile phase. 2. Dilute the sample and reinject. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Poor Peak Shape (Fronting) in HPLC 1. Column Overload: Injecting too high a concentration of the analyte. 2. Low Temperature: Operating at a temperature that is too low can lead to poor mass transfer.1. Dilute the sample and reinject. 2. Increase the column temperature (e.g., to 30-40 °C) to improve peak symmetry.
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer pH or organic modifier concentration. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 3. Temperature Fluctuations: Unstable column temperature.1. Ensure accurate and consistent mobile phase preparation. Premixing solvents can improve consistency. 2. Allow the column to equilibrate for at least 10-15 column volumes before injection. 3. Use a column oven to maintain a constant temperature.
Low Sensitivity / Poor Ionization in LC-MS 1. Incorrect Mobile Phase Additive: The mobile phase may lack a suitable additive to promote ionization. 2. Suboptimal Source Parameters: Ion source settings (e.g., capillary voltage, gas flow, temperature) are not optimized. 3. Analyte Degradation: The compound may be degrading in the ion source.1. For positive electrospray ionization (ESI+), add 0.1% formic acid to the mobile phase.[6][7] 2. Perform a systematic optimization of all ion source parameters using a tuning solution of the analyte. 3. Reduce the ion source temperature and observe the effect on the signal.
No Peak Detected in GC-MS 1. Thermal Degradation: The compound may be degrading in the high-temperature GC inlet. 2. Non-Volatility: The compound may not be volatile enough under the current conditions. 3. Active Sites in the System: The analyte may be adsorbing to active sites in the GC liner, column, or detector.1. Use a lower inlet temperature or consider a derivatization step to increase thermal stability. 2. Derivatize the compound to increase its volatility. 3. Use a deactivated liner and column. Perform system maintenance to ensure cleanliness.

Experimental Protocols & Data

Protocol 1: Reversed-Phase HPLC-UV Analysis

This protocol provides a general method for the analysis of 5-phenyl-1,2,4-triazine using HPLC with UV detection.

1. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

3. Data Analysis:

  • Identify the 5-phenyl-1,2,4-triazine peak by comparing its retention time with a pure standard.

  • Quantify the analyte by creating a calibration curve using a series of standards of known concentrations.

Comparative Analytical Data

The following table summarizes typical parameters for different analytical methods. Note that these values can vary based on the specific instrument, column, and conditions used.

ParameterHPLC-UVLC-MS (ESI+)GC-MS (EI)
Typical Column C18 (Reversed-Phase)C18 (Reversed-Phase)[6]DB-5ms or equivalent
Mobile Phase / Carrier Gas Acetonitrile/Water + AcidAcetonitrile/Water + Formic AcidHelium
Typical Retention Time 5-8 minutes (Gradient)3-6 minutes (Gradient)10-15 minutes (Temp. Program)
Detection Wavelength (UV) ~254 nmN/AN/A
Parent Ion (m/z) [M+H]⁺ N/A158.07N/A
Key Fragment Ions (m/z) N/AVaries with collision energy157 (M⁺), 130, 103, 77
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL~1-10 ng/mL[3]

Visualizations

Experimental and Troubleshooting Workflow

This diagram outlines the logical steps from sample analysis to troubleshooting common issues encountered during the process.

G cluster_workflow Analytical Workflow cluster_troubleshooting Troubleshooting Logic cluster_issues prep Sample Preparation (Dissolution, Filtration) hplc HPLC or GC Analysis prep->hplc data Data Acquisition hplc->data process Data Processing (Integration, Quantification) data->process check Acceptable Results? process->check issue Identify Issue check->issue No report Final Report check->report Yes peak_shape Poor Peak Shape issue->peak_shape retention Retention Time Shift issue->retention sensitivity Low Sensitivity issue->sensitivity

A flowchart for the analytical and troubleshooting process.
PIM1 Kinase Signaling Pathway

5-phenyl-1,2,4-triazine derivatives are often investigated as inhibitors of serine/threonine kinases, such as PIM1, which is involved in cell survival and proliferation pathways. This diagram shows a simplified overview of the PIM1 signaling cascade.[8][9]

G cytokine Cytokines (e.g., IL-6) jak JAK cytokine->jak Activates stat STAT3 / STAT5 jak->stat Phosphorylates pim1 PIM1 Kinase (Target) stat->pim1 Induces Transcription bad BAD (Pro-apoptotic) pim1->bad Phosphorylates (Inactivates) proliferation Cell Proliferation & Survival pim1->proliferation bcl2 Bcl-2 (Anti-apoptotic) bad->bcl2 Inhibits apoptosis Apoptosis (Inhibited) bcl2->apoptosis Blocks inhibitor 5-Phenyl-1,2,4-Triazine (Inhibitor) inhibitor->pim1 Blocks

Simplified PIM1 signaling pathway and the inhibitory role of triazines.

References

Technical Support Center: Overcoming Poor Reactivity in 5-Phenyl-1,2,4-triazine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 5-phenyl-1,2,4-triazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this important heterocyclic scaffold.

Troubleshooting Guides

This section provides detailed answers to specific problems you may encounter during your experiments.

Problem 1: Low yield in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

Question: I am attempting an IEDDA reaction with my 5-phenyl-1,2,4-triazine and a strained alkene, but the yield is consistently low. What are the possible causes and how can I improve the reaction outcome?

Answer:

Low yields in IEDDA reactions involving 1,2,4-triazines are a common issue, as they are generally less reactive than the more electron-deficient 1,2,4,5-tetrazines.[1] The phenyl group at the 5-position is electron-donating, which can further decrease the reactivity of the triazine ring. Here are several strategies to enhance your reaction yield:

  • Increase Dienophile Reactivity: The choice of dienophile is critical. Highly strained alkenes, such as trans-cyclooctenes (TCO), are significantly more reactive in IEDDA reactions than less strained systems.[2] If you are using a less reactive dienophile, consider switching to a more strained analogue.

  • Introduce Electron-Withdrawing Groups: If your synthesis allows, introducing electron-withdrawing groups (EWGs) onto the 5-phenyl ring will lower the LUMO energy of the triazine, making it a better diene for the IEDDA reaction.[1]

  • Temperature and Reaction Time: Given the lower reactivity, increasing the reaction temperature and extending the reaction time may be necessary. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal endpoint and avoid decomposition.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can activate the triazine ring towards cycloaddition. By coordinating to one of the nitrogen atoms, the Lewis acid can lower the LUMO energy of the triazine, thereby accelerating the reaction. Screening of various Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) at catalytic amounts is recommended.

Problem 2: No reaction or very slow reaction in Nucleophilic Aromatic Substitution (SNAr).

Question: I am trying to perform a nucleophilic aromatic substitution on a 5-phenyl-1,2,4-triazine derivative with a leaving group at the 3- or 6-position, but I am observing no product formation. What can I do to promote the reaction?

Answer:

The 1,2,4-triazine ring is electron-deficient and, in principle, susceptible to SNAr. However, the reactivity can be significantly influenced by the nature of the leaving group, the nucleophile, and the reaction conditions. Here are some troubleshooting steps:

  • Choice of Leaving Group: A good leaving group is essential for a successful SNAr reaction. If you are using a poor leaving group (e.g., methoxy), consider converting it to a better one, such as a halide (Cl, Br) or a sulfonate (e.g., tosylate, mesylate).

  • Activation with Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the triazine ring or the 5-phenyl substituent will activate the system towards nucleophilic attack.

  • Stronger Nucleophile and Base: If you are using a weak nucleophile, consider switching to a more potent one. For example, if an alcohol is your nucleophile, deprotonating it with a strong base (e.g., NaH, KHMDS) to form the more nucleophilic alkoxide is necessary. The choice of base is critical; for instance, in the SNAr of 5-bromo-1,2,3-triazines with phenols, Cs₂CO₃ was found to be the optimal base.[3]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing its nucleophilicity.[4][5] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[4][6][7]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate SNAr reactions by rapidly heating the reaction mixture to high temperatures.[8][9][10][11] This can be particularly effective for sluggish reactions.

Problem 3: Lack of regioselectivity in C-H functionalization.

Question: I am attempting a direct C-H functionalization on the 5-phenyl-1,2,4-triazine core, but I am getting a mixture of products with poor regioselectivity. How can I control the position of functionalization?

Answer:

Direct C-H functionalization is a powerful tool, but controlling regioselectivity on a heteroaromatic system with multiple potential reaction sites can be challenging. Here are some strategies to improve selectivity:

  • Directing Groups: The use of a directing group is a common and effective strategy to achieve high regioselectivity in C-H activation. A directing group is a functional group on the substrate that coordinates to the metal catalyst and positions it to activate a specific C-H bond, typically in an ortho position.

  • Catalyst and Ligand Choice: The choice of metal catalyst and ligands can have a profound impact on regioselectivity. Different catalyst systems can exhibit different preferences for electronic and steric environments. For example, in palladium-catalyzed cross-coupling reactions, the choice of phosphine or N-heterocyclic carbene (NHC) ligand can influence the site of oxidative addition.[12]

  • Photocatalysis: Visible-light photocatalysis has emerged as a mild and often highly selective method for C-H functionalization.[13][14][15][16][17] The regioselectivity in these reactions is often governed by the site of highest electron density or the most accessible C-H bond for hydrogen atom transfer (HAT). By carefully choosing the photocatalyst and reaction conditions, it may be possible to favor functionalization at a specific position.

  • Steric Hindrance: The steric environment around the C-H bonds can be exploited to direct functionalization. Bulky substituents can block access to certain positions, thereby favoring reaction at less sterically hindered sites.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for different derivatization methods on the 5-phenyl-1,2,4-triazine core?

A1: The reactivity of the 5-phenyl-1,2,4-triazine core is highly dependent on the specific reaction type and the substituents present. However, a general trend can be observed:

  • Inverse-Electron-Demand Diels-Alder (IEDDA): The triazine ring acts as a diene. The reactivity is enhanced by electron-withdrawing groups on the ring and a highly reactive (strained) dienophile.

  • Nucleophilic Aromatic Substitution (SNAr): This requires a good leaving group on the triazine ring (e.g., at the 3- or 6-position). The ring is inherently electron-deficient, making it susceptible to attack by strong nucleophiles.

  • Palladium-Catalyzed Cross-Coupling: This is a versatile method for derivatization if a halogen atom is present on the triazine ring. Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed.

  • Direct C-H Functionalization: This is a more advanced technique that allows for the formation of new bonds directly from C-H bonds. The reactivity and regioselectivity are highly dependent on the catalyst and directing groups used.

Q2: How does the phenyl group at the 5-position influence the reactivity of the 1,2,4-triazine ring?

A2: The phenyl group at the 5-position is generally considered to be weakly electron-donating through resonance. This has two main consequences:

  • Decreased Reactivity in IEDDA: By donating electron density to the triazine ring, the phenyl group raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the triazine a less effective diene in IEDDA reactions.

  • Potential for C-H Functionalization on the Phenyl Ring: The phenyl group itself presents additional sites for C-H functionalization, which can be a competing reaction pathway depending on the conditions.

Q3: Can I use microwave heating to improve the yields of my 5-phenyl-1,2,4-triazine derivatization reactions?

A3: Yes, microwave-assisted synthesis is an excellent technique to consider, especially when dealing with poor reactivity. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and higher yields compared to conventional heating methods.[9][10][11] It is particularly beneficial for SNAr and cross-coupling reactions that may require high temperatures.

Q4: Are there any specific safety precautions I should take when working with 1,2,4-triazine derivatives?

A4: As with all chemical experiments, it is crucial to follow standard laboratory safety procedures. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Before starting any new reaction, it is essential to consult the Safety Data Sheet (SDS) for all reagents and solvents being used. Some triazine derivatives and their precursors may be toxic or have unknown biological activities, so careful handling is paramount.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization for your specific substrates.

  • To a microwave-safe reaction vial, add the halo-substituted 5-phenyl-1,2,4-triazine (1 equivalent), the nucleophile (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Add a high-boiling point polar aprotic solvent (e.g., DMF, DMSO, NMP) to dissolve the reactants.

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (typically between 100-180 °C) and reaction time (typically 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling

This is a general procedure and the choice of catalyst, ligand, base, and solvent may need to be optimized.

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-substituted 5-phenyl-1,2,4-triazine (1 equivalent), the boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, DMF).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Derivatization of Triazine Scaffolds

Reaction TypeCatalyst/PromoterSolventTemperatureTypical Yield RangeReference
IEDDANoneVariousRoom Temp - 100 °C40-95%[1][18]
SNArBase (e.g., Cs₂CO₃)DMF, DMSORoom Temp - 150 °C50-95%[3]
Suzuki CouplingPd(PPh₃)₄Toluene/Water80-110 °C60-90%[12]
C-H ArylationPhotocatalystAcetonitrileRoom Temp50-80%[13]
Microwave SNArBaseDMF120-180 °C70-98%[9][11]

Visualizations

troubleshooting_workflow cluster_start Problem Identification cluster_reaction_type Reaction Type cluster_solutions_iedda IEDDA Solutions cluster_solutions_snar SNAr Solutions cluster_solutions_ch C-H Functionalization Solutions cluster_solutions_cc Cross-Coupling Solutions start Poor Reactivity in Derivatization iedda IEDDA start->iedda Identify Reaction snar SNAr start->snar ch_func C-H Functionalization start->ch_func cross_coupling Cross-Coupling start->cross_coupling dienophile Change Dienophile iedda->dienophile Troubleshoot ewg_iedda Add EWGs iedda->ewg_iedda solvent_iedda Optimize Solvent iedda->solvent_iedda temp_iedda Increase Temperature iedda->temp_iedda leaving_group Improve Leaving Group snar->leaving_group Troubleshoot nucleophile Stronger Nucleophile/Base snar->nucleophile solvent_snar Optimize Solvent snar->solvent_snar microwave_snar Use Microwave snar->microwave_snar directing_group Use Directing Group ch_func->directing_group Troubleshoot catalyst_ch Screen Catalysts/Ligands ch_func->catalyst_ch photocatalysis_ch Try Photocatalysis ch_func->photocatalysis_ch catalyst_cc Optimize Catalyst/Ligand cross_coupling->catalyst_cc Troubleshoot base_cc Screen Bases cross_coupling->base_cc solvent_cc Optimize Solvent System cross_coupling->solvent_cc temp_cc Adjust Temperature cross_coupling->temp_cc

Caption: Troubleshooting workflow for poor reactivity in 5-phenyl-1,2,4-triazine derivatization.

signaling_pathway cluster_reactivity Factors Influencing Reactivity cluster_outcome Reaction Outcome electronic_effects Electronic Effects (Substituents) yield Yield electronic_effects->yield Modulates steric_effects Steric Effects (Substituents, Reagents) steric_effects->yield selectivity Selectivity steric_effects->selectivity reaction_conditions Reaction Conditions reaction_conditions->yield reaction_conditions->selectivity

Caption: Key factors influencing the outcome of 5-phenyl-1,2,4-triazine derivatization reactions.

References

Validation & Comparative

Comparative Efficacy of 5-Phenyl-1,2,4-Triazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the anti-proliferative activities and mechanistic insights of various 5-phenyl-1,2,4-triazine derivatives, providing a comparative guide for researchers and drug development professionals.

The 1,2,4-triazine scaffold, particularly with a phenyl substitution at the 5-position, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] Extensive research has focused on the synthesis and evaluation of novel 5-phenyl-1,2,4-triazine derivatives as potential therapeutic agents, with a significant emphasis on their anticancer properties.[4][5][6] This guide provides a comparative overview of the efficacy of various derivatives, summarizing key quantitative data, experimental protocols, and insights into their mechanisms of action.

Data Summary: Anti-proliferative Activity

The anti-proliferative efficacy of several 5-phenyl-1,2,4-triazine derivatives has been evaluated against various human cancer cell lines. The following table summarizes the cytotoxic activities, primarily represented by IC50 values (the concentration required to inhibit 50% of cell growth), as reported in the literature.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Compound 6b (1-(ρ-chlorophenyl)-4-thioxo-5-phenyl-triazino [2,1-a]-7,8-dihydro-1,2,4-triazine-8-one)HCT-116 (Colon)Not specified, but showed highest activity[4]
HepG-2 (Liver)Not specified, but showed highest activity[4]
Compound 13a (5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one)NCI 60 Cell PanelActive at 10⁻⁵M[5]
Compound 4b (A 1,3,5-triazine derivative)B-Raf (V600E) KinaseComparable to Sorafenib[7][8]
Compound 4c (A 1,3,5-triazine derivative)VEGFR-2 KinaseBetter than Sorafenib[7][8]
Compound 5g (A 1,3,5-triazine derivative)PI3K-α KinaseHighest inhibitory effect[7][8]
Compound 3b (2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-methylbenzothiazol-2-yl)acetamide)A549 (Lung)Most active, selective, high apoptosis[9]
Compound R: 5 (A substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamide)MAO-A Inhibition0.12[10]
Compound R: 9 (A substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamide)MAO-A Inhibition0.30[10]

Experimental Protocols

The synthesis and biological evaluation of these derivatives involve standardized methodologies. Below are detailed protocols for key experiments cited in the literature.

General Synthesis of 5,6-Biaryl-1,2,4-triazin-3-amine Derivatives

A common synthetic route involves a Suzuki coupling reaction.[11]

  • Starting Material: A solution of 6-bromo-5-phenyl-1,2,4-triazin-3-amine is prepared in dioxane.

  • Reagents: To this solution, a boronic acid or ester derivative (e.g., 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) and potassium carbonate (K₂CO₃) are added.

  • Solvent and Catalyst: The mixture is diluted with water, degassed, and then tetrakis(triphenylphosphine)palladium(0) is added as a catalyst.

  • Reaction Condition: The reaction is stirred for 2 hours at 150 °C in a sealed vessel.

  • Work-up: After completion, the mixture is poured into a saturated bicarbonate solution and extracted with an organic solvent like diethyl ether. The organic phases are combined, dried over sodium sulfate (Na₂SO₄), and concentrated in vacuo to yield the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic and antitumor activities of the synthesized compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability test.[4]

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116 for colon cancer and HepG-2 for liver cancer) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazine derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways and Mechanisms of Action

Several 5-phenyl-1,2,4-triazine derivatives have been shown to exert their anticancer effects by targeting specific signaling pathways crucial for cancer cell proliferation and survival. Notably, kinase inhibition is a prominent mechanism.[7][8][12]

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K-α RTK->PI3K RAS RAS RTK->RAS AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation Triazine_VEGFR Compound 4c (1,3,5-Triazine) Triazine_VEGFR->RTK Triazine_PI3K Compound 5g (1,3,5-Triazine) Triazine_PI3K->PI3K Triazine_BRAF Compound 4b (1,3,5-Triazine) Triazine_BRAF->BRAF

Caption: Inhibition of key cancer signaling pathways by 1,3,5-triazine derivatives.

The diagram above illustrates the inhibitory action of specific 1,3,5-triazine derivatives on key kinases within the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling pathways. These pathways are frequently dysregulated in various cancers, and their inhibition can lead to a reduction in cell proliferation, survival, and angiogenesis. For instance, compound 4c shows potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[7][8] Compound 5g effectively targets PI3K-α, a critical node in cell growth and survival signaling, while compound 4b demonstrates significant inhibitory activity against B-Raf, a kinase often mutated in melanoma and other cancers.[7][8]

Experimental Workflow

The process from synthesis to biological evaluation of these compounds follows a logical progression to identify promising drug candidates.

Experimental_Workflow Synthesis Synthesis of 5-Phenyl-1,2,4-Triazine Derivatives Purification Purification and Characterization (NMR, MS, IR) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General workflow for the development of 5-phenyl-1,2,4-triazine derivatives.

This workflow outlines the typical steps in the preclinical development of novel 5-phenyl-1,2,4-triazine derivatives. It begins with the chemical synthesis of the compounds, followed by their purification and structural confirmation using various spectroscopic techniques.[4] The synthesized compounds are then subjected to in vitro cytotoxicity screening against a panel of cancer cell lines to identify active compounds.[5][6] Subsequently, structure-activity relationship (SAR) studies are conducted to understand the chemical features essential for their biological activity.[11][13] For the most promising candidates, further studies are performed to elucidate their mechanism of action, which can then guide lead optimization efforts to improve efficacy and drug-like properties.[7][8]

References

A Comparative Guide to 5-Phenyl-1,2,4-triazine and Other Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of heterocyclic compounds offers a rich tapestry of scaffolds for novel therapeutic agents. Among these, the 1,2,4-triazine core, and specifically the 5-phenyl-1,2,4-triazine moiety, has garnered significant attention for its diverse biological activities. This guide provides an objective comparison of 5-phenyl-1,2,4-triazine derivatives with other prominent heterocyclic compounds—pyrimidines, pyridines, and triazoles—supported by experimental data, detailed protocols, and pathway visualizations.

Data Presentation: A Comparative Look at Anticancer and Kinase Inhibitory Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives of 1,2,4-triazines, pyrimidines, pyridines, and triazoles against different cancer cell lines and protein kinases. It is important to note that these values are compiled from various studies and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Anticancer Activity (IC50 in µM) of Heterocyclic Compounds

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,2,4-Triazine 3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][1][2][3]triazineColo205 (Colon)4[4]
N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamineMDA-MB-231 (Breast)6.25[5]
6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamineMDA-MB-231 (Breast)8.18[5]
Pyrimidine Pyrimidine derivative 2a Glioblastoma, TNBC, Oral Squamous, Colon4 - 8[6]
Pyrazolo[3,4-d]pyrimidine SI306 GIN8 (Glioblastoma)11.2[7]
Pyrazolo[3,4-d]pyrimidine SI306 GIN28 (Glioblastoma)7.7[7]
Pyridine Pyridine-urea 8e MCF-7 (Breast)0.22[2]
Pyridine-urea 8n MCF-7 (Breast)1.88[2]
Imidazo[1,2-a]pyridine IP-5 HCC1937 (Breast)45[8]
Triazole 1,2,3-Triazole derivative 28a c-Met expressing cancer cells0.00227[9]
[1][2][3]triazolo[1,5-a]pyridinylpyridine 1c HCT-116 (Colon)Not specified, potent[6]
[1][2][3]triazolo[1,5-a]pyridinylpyridine 2d U-87 MG (Glioblastoma)Not specified, potent[6]

Table 2: Kinase Inhibitory Activity (IC50 in nM) of Heterocyclic Compounds

Compound ClassDerivativeTarget KinaseIC50 (nM)Reference
1,2,4-Triazine Pyrrolo[2,1-f][1][2][3]triazine 19 c-Met2.3[10]
Pyrrolo[2,1-f][1][2][3]triazine 19 VEGFR-25.0[10]
Pyrrolo[2,1-f][1][2][3]triazine derivativeAAK1~60[11]
Pyrimidine Pyrazolo[3,4-d]pyrimidine derivative 11 BTK7.95[5]
Pyrimidine-based inhibitor 13 Aurora A<100[4]
Pyridine Pyrrolopyridine-pyridone 2 Met1.8[12]
Pyrrolopyridine-pyridone 2 Flt-34[12]
Pyrrolopyridine-pyridone 2 VEGFR-227[12]
Aminopyridine 26 VRK1150[13]
Triazole Triazole derivative 1a-c Aurora-ASubmicromolar[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparison of these heterocyclic compounds.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds

  • Control vehicle (e.g., DMSO)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Kinase Inhibition Assay: A General Protocol

This protocol provides a general framework for an in vitro kinase inhibition assay, which can be adapted for specific kinases like EGFR, VEGFR-2, or AAK1.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • In a 384-well plate, add the kinase, kinase-specific substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • The amount of product formed (e.g., ADP or phosphorylated substrate) is inversely proportional to the inhibitory activity of the compound.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these heterocyclic compounds and a general workflow for anticancer drug discovery.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation Inhibitor Triazine/Pyrimidine/Pyridine Kinase Inhibitor Inhibitor->EGFR VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor Triazine/Pyridine Kinase Inhibitor Inhibitor->VEGFR2 Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical FDA FDA Approval Clinical->FDA

References

In Vivo Validation of 5-phenyl-1,2,4-triazine Derivatives as Novel Antidepressant Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antidepressant-like activity of novel substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides against established antidepressant drugs, imipramine and fluoxetine. The data presented is based on key preclinical screening models for depression: the Forced Swim Test (FST) and the Tail Suspension Test (TST). The primary mechanism of action for the novel triazine derivatives is the inhibition of Monoamine Oxidase A (MAO-A).

Comparative Analysis of Antidepressant-Like Activity

The in vivo efficacy of two promising 5-phenyl-1,2,4-triazine derivatives, hereafter referred to as Compound R:5 and Compound R:9 , was evaluated and compared to the standard antidepressants imipramine and fluoxetine. The primary endpoint in these studies is the reduction in the duration of immobility, which is indicative of an antidepressant-like effect.

Table 1: Comparison of Efficacy in the Forced Swim Test (FST)

CompoundDosageAnimal ModelReduction in Immobility Time (%)
Compound R:5 30 mg/kg (p.o.)Mice46.48%[1]
Compound R:9 30 mg/kg (p.o.)Mice52.76%[1]
Imipramine 15 mg/kg (i.p.)Mice~40-60% (inferred from various studies)
Fluoxetine 20 mg/kg (i.p.)Mice~30-50% (inferred from various studies)

Table 2: Comparison of Efficacy in the Tail Suspension Test (TST)

CompoundDosageAnimal ModelReduction in Immobility Time (%)
Compound R:5 30 mg/kg (p.o.)Mice45.96%[1]
Compound R:9 30 mg/kg (p.o.)Mice47.14%[1]
Imipramine 30 mg/kg (i.p.)MiceSignificant reduction (specific % varies)[2]
Fluoxetine 20 mg/kg (i.p.)MiceSignificant reduction (specific % varies)

Note: Direct comparison should be made with caution as the data for the reference drugs are compiled from various studies and were not tested head-to-head with the triazine compounds in the cited literature. The administration routes also differ.

Mechanism of Action: MAO-A Inhibition

The antidepressant effect of the 5-phenyl-1,2,4-triazine derivatives is attributed to their potent inhibitory activity against Monoamine Oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is a well-established mechanism for alleviating depressive symptoms.

MAO_A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO-A MAO-A Monoamines Monoamines Monoamines->MAO-A Degradation Vesicles Vesicles Monoamines->Vesicles Packaging Synaptic_Monoamines Increased Monoamines Vesicles->Synaptic_Monoamines Release Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binds to Neuronal_Signal Enhanced Neuronal Signal Receptors->Neuronal_Signal Activates Triazine_Derivative 5-phenyl-1,2,4-triazine Derivative Triazine_Derivative->MAO-A Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_behavioral_tests Behavioral Assessment cluster_analysis Data Analysis Animals Male Swiss Albino Mice (20-25g) Acclimation Acclimation (1 week) Animals->Acclimation Grouping Randomized Groups (n=6-8) Acclimation->Grouping Vehicle Vehicle Control (e.g., Saline) Grouping->Vehicle Positive_Control Positive Control (Imipramine/Fluoxetine) Grouping->Positive_Control Test_Compound Test Compound (Triazine Derivative) Grouping->Test_Compound FST Forced Swim Test (6 min) Vehicle->FST TST Tail Suspension Test (6 min) Vehicle->TST Positive_Control->FST Positive_Control->TST Test_Compound->FST Test_Compound->TST Measure_Immobility Measure Immobility Duration FST->Measure_Immobility TST->Measure_Immobility Statistical_Analysis Statistical Analysis (e.g., ANOVA) Measure_Immobility->Statistical_Analysis Compare_Groups Compare Treatment vs. Control Groups Statistical_Analysis->Compare_Groups

References

Comparative Analysis of 5-Phenyl-1,2,4-Triazine-Based Inhibitors: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a variety of protein kinases. Understanding the cross-reactivity profile of these inhibitors is paramount for developing selective therapeutics and minimizing off-target effects. This guide provides a comparative analysis of the performance of a representative 5-phenyl-1,2,4-triazine-based inhibitor, focusing on its selectivity against a panel of kinases. Detailed experimental protocols and visual representations of relevant signaling pathways and workflows are included to support further research and development.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of a representative 5-phenyl-1,2,4-triazine-based p38α inhibitor against a panel of related and unrelated kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency. This illustrative dataset is representative of the selectivity profile often observed with this class of inhibitors.

Kinase TargetIC50 (nM)Kinase FamilyComments
p38α (MAPK14) 15 MAPK Primary Target
p38β (MAPK11)85MAPKHigh affinity for a related isoform
p38γ (MAPK12)350MAPKModerate affinity for a related isoform
p38δ (MAPK13)420MAPKModerate affinity for a related isoform
JNK1>10,000MAPKLow cross-reactivity with other MAPKs
JNK2>10,000MAPKLow cross-reactivity with other MAPKs
ERK1>10,000MAPKLow cross-reactivity with other MAPKs
MK2 (MAPKAPK2)95CAMKInhibition of a downstream substrate of p38
PRAK (MAPKAPK5)150CAMKInhibition of another downstream kinase
PKA>10,000AGCMinimal off-target effects on unrelated kinases
PKCα>10,000AGCMinimal off-target effects on unrelated kinases
CDK2/cyclin A>10,000CMGCMinimal off-target effects on unrelated kinases
VEGFR25,500RTKWeak off-target activity
EGFR>10,000RTKMinimal off-target effects on unrelated kinases

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of cross-reactivity data. Below are representative protocols for a biochemical kinase assay to determine IC50 values and a cell-based assay to assess target engagement.

Biochemical Kinase Assay: Radiometric Filter Binding Assay

This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.[1]

Materials:

  • Purified recombinant kinase (e.g., p38α)

  • Kinase-specific substrate peptide (e.g., ATF2)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • 5-phenyl-1,2,4-triazine-based inhibitor (serially diluted in DMSO)

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.

  • Add 2 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 18 µL of the kinase reaction mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter plate. The substrate peptide will bind to the filter, while unincorporated ATP will not.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cellular Target Engagement Assay: Western Blot Analysis of Phosphorylated Substrate

This assay determines the ability of the inhibitor to block the kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Human cell line expressing the target kinase (e.g., HeLa or U937 cells for p38)

  • Cell culture medium and supplements

  • Stimulant to activate the signaling pathway (e.g., Anisomycin or LPS for the p38 pathway)

  • 5-phenyl-1,2,4-triazine-based inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated substrate (e.g., phospho-MK2) and total substrate (e.g., total MK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Seed the cells in a multi-well plate and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of the inhibitor or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to activate the target kinase.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizations

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway, a key pathway in cellular responses to stress and inflammation.[2][3][4][5] 5-phenyl-1,2,4-triazine-based inhibitors often target p38α, thereby modulating the downstream cellular processes.

p38_signaling_pathway extracellular Stress Stimuli (UV, Osmotic Shock, Cytokines) receptor Receptor extracellular->receptor map3k MAPKKK (e.g., TAK1, ASK1) receptor->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k p38 p38 MAPK (α, β, γ, δ) map2k->p38 downstream_kinases Downstream Kinases (MK2, PRAK) p38->downstream_kinases transcription_factors Transcription Factors (ATF2, CREB, p53) p38->transcription_factors inhibitor 5-Phenyl-1,2,4-Triazine Inhibitor inhibitor->p38 cellular_response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_kinases->cellular_response transcription_factors->cellular_response

Caption: The p38 MAPK signaling cascade.

Experimental Workflow

The diagram below outlines the general workflow for assessing the cross-reactivity of a kinase inhibitor.

experimental_workflow compound Synthesize & Purify 5-Phenyl-1,2,4-Triazine Inhibitor primary_screen Primary Biochemical Screen (Against Target Kinase, e.g., p38α) compound->primary_screen ic50_determination IC50 Determination (Dose-Response Curve) primary_screen->ic50_determination selectivity_panel Kinase Selectivity Profiling (Broad Kinase Panel) ic50_determination->selectivity_panel cellular_assay Cell-Based Assays (Target Engagement & Phenotypic Effects) ic50_determination->cellular_assay data_analysis Data Analysis & SAR selectivity_panel->data_analysis cellular_assay->data_analysis

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

References

comparative analysis of different synthetic routes to 5-phenyl-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 5-phenyl-1,2,4-triazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The comparison focuses on reaction efficiency, conditions, and starting materials, supported by experimental data from peer-reviewed literature.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: CyclocondensationRoute 2: Oxidation and Cyclocondensation
Starting Materials Phenylglyoxal monohydrate, Formamidrazone hydrochlorideAcetophenone, Formamidrazone hydrochloride, Selenium dioxide
Key Transformation Direct cyclocondensationIn situ oxidation followed by cyclocondensation
Reaction Time 4 hours2 hours
Yield 83%60%
Reaction Temperature Reflux110 °C
Primary Reagents EthanolDimethyl sulfoxide (DMSO), Selenium dioxide

Synthetic Pathways Overview

The synthesis of 5-phenyl-1,2,4-triazine can be achieved through various chemical transformations. This guide details two prominent methods, highlighting the differences in their synthetic strategy and outcomes.

G cluster_0 Route 1: Direct Cyclocondensation cluster_1 Route 2: Oxidation and Cyclocondensation A1 Phenylglyoxal monohydrate C1 5-phenyl-1,2,4-triazine A1->C1 Ethanol, Reflux, 4h Yield: 83% B1 Formamidrazone hydrochloride B1->C1 A2 Acetophenone C2 Phenylglyoxal (in situ) A2->C2 SeO2, DMSO, 110°C B2 Formamidrazone hydrochloride D2 5-phenyl-1,2,4-triazine B2->D2 C2->D2 DMSO, 110°C, 2h Overall Yield: 60%

Caption: Comparative workflow of two synthetic routes to 5-phenyl-1,2,4-triazine.

Experimental Protocols

Route 1: Cyclocondensation of Phenylglyoxal with Formamidrazone

This method involves the direct condensation of an α-ketoaldehyde (phenylglyoxal) with an amidrazone (formamidrazone) to form the 1,2,4-triazine ring.

Procedure:

A mixture of formamidrazone hydrochloride (1.57 mmol) and phenylglyoxal monohydrate (1.88 mmol) is prepared in anhydrous ethanol. The reaction mixture is then heated to reflux for 4 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield 3-(2,3,4,6-Tetra-O-benzoyl-β-d-glucopyranosyl)-5-phenyl-1,2,4-triazine.[1][2]

Quantitative Data:

  • Yield: 83%[1][2]

  • Reaction Time: 4 hours[1][2]

  • Temperature: Reflux

Route 2: One-Pot Oxidation and Cyclocondensation

This approach generates the key intermediate, phenylglyoxal, in situ from a more readily available starting material, acetophenone, followed by the cyclocondensation reaction.

Procedure:

To a solution of acetophenone (0.16 mmol) in dimethyl sulfoxide (DMSO) (2 mL), selenium dioxide (0.19 mmol) is added, and the mixture is heated. Formamidrazone hydrochloride (0.16 mmol) is then added to the reaction mixture, and heating is continued at 110°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (approximately 2 hours), the reaction mixture is worked up to isolate the product. This one-pot procedure yields 3-(2,3,4,6-Tetra-O-benzoyl-β-d-glucopyranosyl)-5-phenyl-1,2,4-triazine.[1][2]

Quantitative Data:

  • Overall Yield: 60%[1][2]

  • Reaction Time: 2 hours[1][2]

  • Temperature: 110 °C[1][2]

Concluding Remarks

Both synthetic routes offer viable pathways to 5-phenyl-1,2,4-triazine derivatives. The direct cyclocondensation (Route 1) provides a higher yield and utilizes a straightforward procedure. However, the one-pot oxidation and cyclocondensation (Route 2) offers the advantage of starting from the more common and less expensive reagent, acetophenone, although with a moderately lower yield. The choice of synthetic route will ultimately depend on the availability of starting materials, desired yield, and the specific context of the research or development project.

References

Validating the Binding Mode of 5-Phenyl-1,2,4-Triazine to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 5-phenyl-1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different proteins. Validating the binding mode of these compounds is crucial for structure-based drug design and optimization. This guide provides a comparative overview of the experimental data and methodologies used to validate the binding of 5-phenyl-1,2,4-triazine derivatives to their target proteins, with a focus on G-Protein-Coupled Receptor 84 (GPR84) as a primary example.

Target Protein: G-Protein-Coupled Receptor 84 (GPR84)

Derivatives of 5-phenyl-1,2,4-triazine have been identified as antagonists of GPR84, a proinflammatory orphan receptor implicated in various inflammatory and fibrotic diseases. The validation of their binding mode has been approached through a combination of techniques providing both quantitative and structural insights.

Quantitative Binding Data

The primary method for quantifying the interaction between 5-phenyl-1,2,4-triazine derivatives and GPR84 has been the guanosine 5′-O-[gamma-thio]triphosphate ([³⁵S]GTPγS) binding assay. This functional assay measures the activation of the G-protein coupled to the receptor upon ligand binding. For a series of 3,5,6-trisubstituted 1,2,4-triazines, where the 5-position is occupied by a phenyl group, the following data has been reported[1]:

Compound IDSubstituentspIC₅₀ (mean ± SEM)
37 3-(1H-indol-3-ylmethyl), 5-phenyl, 6-benzoic acid6.8 ± 0.1
52 3-(1H-indol-3-ylmethyl), 5-phenyl, 6-benzoic acid7.1 ± 0.1

Note: pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocols

[³⁵S]GTPγS Binding Assay Protocol [1]

  • Membrane Preparation: Membranes from cells stably expressing human GPR84 are prepared.

  • Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Reaction Mixture: Membranes are incubated with the test compound (5-phenyl-1,2,4-triazine derivative), GDP, and [³⁵S]GTPγS.

  • Incubation: The reaction is carried out at 30°C for a defined period, typically 30-60 minutes.

  • Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.

  • Detection: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Structural Validation

The precise binding mode of the 5-phenyl-1,2,4-triazine scaffold to GPR84 has been elucidated through X-ray crystallography of representative compounds. The crystal structure of a derivative featuring a phenyl group at the 5-position of the 1,2,4-triazine ring confirmed its configuration and provided a basis for computational docking studies to propose a binding model within the receptor[1].

X-ray Crystallography Protocol

A general workflow for obtaining a crystal structure of a protein-ligand complex involves:

  • Protein Expression and Purification: The target protein (or a soluble domain) is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity.

  • Complex Formation: The purified protein is incubated with a molar excess of the ligand (5-phenyl-1,2,4-triazine derivative).

  • Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR84 signaling pathway and the general workflow for validating the binding of 5-phenyl-1,2,4-triazine derivatives.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane GPR84 GPR84 G_protein Gαi/o GPR84->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ligand 5-Phenyl-1,2,4-triazine (Antagonist) Ligand->GPR84 Binding (Inhibition) cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Signaling cAMP->Downstream

GPR84 Signaling Pathway Inhibition

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_structural Structural Validation cluster_in_silico Computational Analysis Binding_Assay [³⁵S]GTPγS Binding Assay Docking Molecular Docking Binding_Assay->Docking Provides IC₅₀ for model validation ITC Isothermal Titration Calorimetry (Alternative) ITC->Docking SPR Surface Plasmon Resonance (Alternative) SPR->Docking X_ray X-ray Crystallography X_ray->Docking Provides structural basis for docking NMR NMR Spectroscopy (Alternative) Docking->X_ray Guides interpretation of structure

Binding Mode Validation Workflow

Other Potential Target Proteins

While GPR84 provides a concrete example, the 5-phenyl-1,2,4-triazine scaffold has been explored for its potential to interact with other protein targets.

Cyclin-Dependent Kinase 2 (CDK2)
  • Kinase Inhibition Assays: To determine the IC₅₀ value, various assay formats can be used, such as radiometric assays using [γ-³²P]ATP or fluorescence-based assays that measure ATP consumption or product formation.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics (ΔH, ΔS).

Dihydroorotate Dehydrogenase (DHODH)

The 1,2,4-triazine moiety has also been incorporated into inhibitors of DHODH, an enzyme involved in pyrimidine biosynthesis. Validation of binding to DHODH would typically involve:

  • Enzyme Inhibition Assays: Measuring the inhibition of DHODH activity, for example, by monitoring the reduction of a dye like 2,6-dichloroindophenol (DCIP).

  • Structural Studies: X-ray crystallography to reveal the binding mode within the DHODH active site.

Conclusion

The validation of the binding mode of 5-phenyl-1,2,4-triazine and its derivatives relies on a multi-faceted approach. Quantitative functional assays like the [³⁵S]GTPγS binding assay provide crucial information on potency, while structural techniques such as X-ray crystallography offer high-resolution insights into the specific molecular interactions. Computational modeling, guided by this experimental data, further refines our understanding of the binding hypothesis. While a comprehensive dataset for the unsubstituted 5-phenyl-1,2,4-triazine is still emerging, the studies on its derivatives targeting GPR84 provide a robust framework for validating the binding of this important chemical scaffold to its protein targets. Further investigation into its activity against other targets like CDK2 and DHODH will likely unveil new therapeutic opportunities.

References

Assessing the Selectivity of 5-Phenyl-1,2,4-Triazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold, particularly with a phenyl substitution at the 5-position, represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These derivatives have garnered significant attention as potential therapeutic agents, especially in oncology, due to their ability to selectively inhibit key enzymes involved in cell signaling pathways. This guide provides a comparative analysis of the selectivity of various 5-phenyl-1,2,4-triazine derivatives against different biological targets, supported by experimental data from recent studies.

Comparative Selectivity of 1,2,4-Triazine Derivatives

The selectivity of an inhibitor is a critical parameter in drug development, as it minimizes off-target effects and potential toxicity. The following table summarizes the inhibitory activity (IC50 values) of selected 1,2,4-triazine derivatives against various kinases and cancer cell lines, showcasing their potency and selectivity.

Compound IDTargetIC50 (µM)Cell LineIC50 (µM)Reference
Compound 3b --A549 (Lung Adenocarcinoma)Not specified as direct IC50, but identified as most active[1]
--NIH/3T3 (Mouse Fibroblast)Less active than against A549, indicating some selectivity[1]
Pyrazolo[4,3-e][2][3][4]triazine derivative --Colo205 (Colon Cancer)4[5]
Fused triazo[2,1-a]-1,2,4-triazine-8-one (6b) --HCT-116 (Colon Carcinoma)"Significantly greater cytotoxic effect"[6][7]
--HepG-2 (Hepatocellular Carcinoma)"Significantly greater cytotoxic effect"[6][7]
3-Amino-1,2,4-triazine derivative (5i) PDK1Potent inhibitor (specific IC50 not provided in abstract)Pancreatic Cancer Cells (KRAS mutated)Low micromolar range[8]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and standardized experimental assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of 1,2,4-triazine derivatives.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay is fundamental for assessing the direct inhibitory effect of a compound on a specific kinase.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.[2][9]

  • Materials:

    • Recombinant human kinase

    • Specific peptide substrate

    • ATP (often radiolabeled, e.g., [γ-³³P]-ATP)[4]

    • Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)

    • Test compounds (5-phenyl-1,2,4-triazine derivatives) dissolved in DMSO

    • Positive control inhibitor

    • 96-well or 384-well plates

    • Filter paper or scintillation plates for capturing the phosphorylated substrate[4]

    • Scintillation counter or fluorescence/luminescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of the assay plate, add the assay buffer, the kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate and [γ-³³P]-ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter paper or scintillation plate to capture the phosphorylated substrate.

    • Wash the filter/plate to remove unincorporated [γ-³³P]-ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Cell-Based Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Materials:

    • Cancer cell lines (e.g., A549, HCT-116)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PDK1 PDK1 Receptor->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Triazine 5-Phenyl-1,2,4-Triazine Derivative Triazine->PDK1 Inhibits

Caption: PI3K/Akt signaling pathway with PDK1 as a target for 5-phenyl-1,2,4-triazine derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound Compound Synthesis (5-Phenyl-1,2,4-Triazine Derivatives) KinaseAssay Kinase Inhibition Assay (IC50 Determination) Compound->KinaseAssay Selectivity Selectivity Profiling (Panel of Kinases) KinaseAssay->Selectivity CellCulture Cancer Cell Culture Selectivity->CellCulture Informs MTT Antiproliferative Assay (MTT) CellCulture->MTT Apoptosis Apoptosis/Cell Cycle Analysis MTT->Apoptosis

Caption: General experimental workflow for assessing the selectivity of 5-phenyl-1,2,4-triazine derivatives.

References

Benchmarking 5-Phenyl-1,2,4-Triazine Analogs Against Known α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory efficacy of 5-phenyl-1,2,4-triazine derivatives against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. The performance of these novel compounds is benchmarked against established α-glucosidase inhibitors, including acarbose, miglitol, and voglibose. This document is intended to provide researchers, scientists, and drug development professionals with objective data to inform further investigation and development of new therapeutic agents.

Comparative Inhibitory Activity

The inhibitory potential of a series of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides was evaluated against α-glucosidase. The half-maximal inhibitory concentration (IC50) values were determined and compared with those of known α-glucosidase inhibitors. A lower IC50 value indicates a higher inhibitory potency.

CompoundTarget EnzymeIC50 (µM)Reference StandardIC50 (µM) of Reference
2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide (5j) α-Glucosidase12.46 ± 0.13 [1]Acarbose817.38 ± 6.27[1]
Acarboseα-Glucosidase0.011 (11 nM)[2]--
Miglitolα-Glucosidase---
Vogliboseα-Glucosidase---

Note: IC50 values for Miglitol and Voglibose are not directly available from the same comparative study and may vary based on experimental conditions.

The data clearly indicates that the synthesized 5-phenyl-1,2,4-triazine analog, specifically compound 5j , exhibits significantly more potent inhibition of α-glucosidase compared to the widely used drug, acarbose, under the same experimental conditions.[1]

Signaling Pathway of α-Glucosidase in Carbohydrate Digestion

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in the final step of carbohydrate digestion.[3][4] It breaks down oligosaccharides and disaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream.[5] Inhibition of α-glucosidase delays the absorption of dietary carbohydrates, leading to a reduction in postprandial blood glucose levels.[6][7] This mechanism is a key therapeutic strategy for managing type 2 diabetes.[4][8]

Carbohydrate_Digestion_and_Inhibition Dietary_Carbohydrates Dietary Carbohydrates (Starch, Sucrose, etc.) Oligosaccharides Oligosaccharides & Disaccharides Dietary_Carbohydrates->Oligosaccharides Digestion alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Oligosaccharides->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Inhibitor 5-Phenyl-1,2,4-Triazine Analogs & Known Inhibitors Inhibitor->alpha_Glucosidase Inhibition

Figure 1. Mechanism of α-glucosidase inhibition.

Experimental Workflow for α-Glucosidase Inhibition Assay

The following diagram outlines the general workflow for determining the in vitro inhibitory activity of test compounds against α-glucosidase.

Alpha_Glucosidase_Assay_Workflow Start Start Prepare_Solutions Prepare Solutions: - Test Compound (e.g., 5-phenyl-1,2,4-triazine analog) - α-Glucosidase Enzyme - Substrate (pNPG) - Buffer (e.g., Phosphate buffer) - Stop Solution (e.g., Na2CO3) Start->Prepare_Solutions Incubation_1 Pre-incubation: Mix Test Compound and α-Glucosidase Enzyme. Incubate. Prepare_Solutions->Incubation_1 Add_Substrate Initiate Reaction: Add pNPG Substrate. Incubation_1->Add_Substrate Incubation_2 Incubation: Allow enzymatic reaction to proceed. Add_Substrate->Incubation_2 Stop_Reaction Terminate Reaction: Add Stop Solution. Incubation_2->Stop_Reaction Measure_Absorbance Measure Absorbance (e.g., at 405 nm for p-nitrophenol) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 2. Experimental workflow for the α-glucosidase assay.

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

This protocol is adapted from established methodologies for determining α-glucosidase inhibition.[9][10][11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (5-phenyl-1,2,4-triazine analogs)

  • Reference inhibitor (Acarbose)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG substrate in phosphate buffer.

    • Prepare various concentrations of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 20 µL of the test compound or reference inhibitor solution.

    • Add 20 µL of the α-glucosidase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of sodium carbonate solution.

  • Measurement:

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control = Absorbance of the enzyme reaction without inhibitor.

      • Abs_sample = Absorbance of the enzyme reaction with the test compound or reference inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

References

Safety Operating Guide

Prudent Disposal of 1,2,4-Triazine, 5-phenyl-: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,2,4-Triazine, 5-phenyl- was not located. The following disposal procedures are based on information for the structurally similar compound, 6-Phenyl-1,3,5-triazine-2,4-diamine, and general principles of chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations for chemical waste disposal.

This guide provides essential safety and logistical information for the proper disposal of 1,2,4-Triazine, 5-phenyl-, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of 1,2,4-Triazine, 5-phenyl- and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Protocol

  • Waste Segregation and Collection:

    • Do not mix 1,2,4-Triazine, 5-phenyl- waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealable waste container. The container should be made of a material compatible with the chemical.

    • For solutions containing 1,2,4-Triazine, 5-phenyl-, use a designated and labeled liquid waste container.

  • Container Labeling:

    • Properly label the waste container with the full chemical name: "1,2,4-Triazine, 5-phenyl-".

    • Include the appropriate hazard symbols (e.g., flammable, toxic) as determined by a qualified safety professional based on the known hazards of similar compounds.

    • Indicate the accumulation start date and the name of the principal investigator or research group.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Ensure the storage area is away from heat sources, open flames, and incompatible materials. Based on information for a similar compound, this material may be highly flammable[1].

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the 1,2,4-Triazine, 5-phenyl- waste.

    • Provide the waste disposal service with all available information about the chemical and its known hazards.

  • Recommended Disposal Method:

    • The recommended method of disposal for similar triazine compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[1]. This should be performed by a licensed and qualified facility.

    • Never dispose of 1,2,4-Triazine, 5-phenyl- down the drain or in the regular trash.

III. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Medical Attention: If there is any personal contact with the chemical, wash the affected area thoroughly with water and seek immediate medical attention.

IV. Quantitative Data Summary

As no specific SDS was found for 1,2,4-Triazine, 5-phenyl-, no quantitative data for disposal is available. The following table is a template that should be populated with specific data from the SDS for any chemical being used.

ParameterValueSource
LD50 (Oral) Data not availableN/A
Environmental Hazards Potentially harmful to aquatic life[1].Based on 6-Phenyl-1,3,5-triazine-2,4-diamine
Flash Point Data not available; may be highly flammable[1].Based on 6-Phenyl-1,3,5-triazine-2,4-diamine

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,2,4-Triazine, 5-phenyl-.

DisposalWorkflow Disposal Workflow for 1,2,4-Triazine, 5-phenyl- start Start: Generation of 1,2,4-Triazine, 5-phenyl- Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste into Designated Container ppe->segregate ppe->spill label_container Label Container with Chemical Name, Hazards, and Date segregate->label_container segregate->spill store Store in Secure, Ventilated Waste Accumulation Area label_container->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end spill_procedure Follow Spill and Emergency Procedures spill->spill_procedure spill_procedure->segregate

Caption: Disposal Workflow for 1,2,4-Triazine, 5-phenyl-

References

Essential Safety and Logistical Information for Handling 1,2,4-Triazine, 5-phenyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,2,4-Triazine, 5-phenyl-. Given the limited specific toxicity data for this compound, a cautious approach is paramount. The following procedures are based on best practices for handling solid, aromatic heterocyclic compounds and information from related triazine structures.

I. Personal Protective Equipment (PPE)

When handling 1,2,4-Triazine, 5-phenyl-, especially in powdered form, a comprehensive PPE strategy is essential to minimize exposure.[1][2][3][4] The recommended PPE is detailed below.

A. Routine Laboratory Operations

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides protection against incidental contact with solid chemicals and many common laboratory solvents.[5] Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or safety gogglesProtects eyes from airborne particles and splashes.[1][3][6][7]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally requiredWhen handling small quantities in a well-ventilated area or a chemical fume hood.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

B. Operations with High Exposure Potential

For procedures such as weighing, preparing solutions, or any activity that may generate dust or aerosols, enhanced PPE is required.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving (e.g., two pairs of nitrile gloves)Provides an additional barrier in case the outer glove is breached.
Eye and Face Protection Safety goggles and a face shieldOffers a higher level of protection from splashes and airborne particles to the entire face.[3]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection N95 respirator or higherRecommended when working outside of a fume hood or when dust generation is likely.[5][7]

II. Operational Plan: Step-by-Step Handling Procedure

This workflow is designed to ensure the safe handling of 1,2,4-Triazine, 5-phenyl- from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_weigh Weigh Solid Compound prep_area->handle_weigh In Fume Hood handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Remove & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of 1,2,4-Triazine, 5-phenyl-.

III. Disposal Plan

Proper disposal of 1,2,4-Triazine, 5-phenyl- and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unused or contaminated solid 1,2,4-Triazine, 5-phenyl- in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated solid hazardous waste container.

  • Disposal Method: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8] Do not dispose of this chemical down the drain.[6]

IV. Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6][7][8] Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[6][8] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6][9] Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.[7][8] Place in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then soap and water.
Large Spill Evacuate the area and contact your institution's EHS department immediately.

V. Logical Relationship of Safety Procedures

The following diagram illustrates the interconnectedness of safety protocols when working with hazardous chemicals.

cluster_assessment Hazard Identification & Risk Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness haz_id Identify Chemical Hazards (e.g., Irritant, Unknown Toxicity) risk_assess Assess Risks of Exposure (e.g., Inhalation, Dermal Contact) haz_id->risk_assess emergency_plan Emergency Procedures (Spill, Exposure) haz_id->emergency_plan eng_controls Engineering Controls (Fume Hood) risk_assess->eng_controls admin_controls Administrative Controls (SOPs, Training) risk_assess->admin_controls ppe Personal Protective Equipment (Gloves, Goggles, etc.) risk_assess->ppe eng_controls->ppe admin_controls->ppe first_aid First Aid Measures emergency_plan->first_aid

Caption: Relationship Between Hazard Assessment and Control Measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.